molecular formula C20H15FO3 B6411830 3-(4-Benzyloxyphenyl)-5-fluorobenzoic acid CAS No. 1261901-15-8

3-(4-Benzyloxyphenyl)-5-fluorobenzoic acid

Cat. No.: B6411830
CAS No.: 1261901-15-8
M. Wt: 322.3 g/mol
InChI Key: COEZEPZUFGKLGY-UHFFFAOYSA-N
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Description

3-(4-Benzyloxyphenyl)-5-fluorobenzoic acid is a fluorinated aromatic carboxylic acid intended for research and development applications, specifically as a building block in organic synthesis and medicinal chemistry. Compounds within this chemical class, particularly bifunctional molecules featuring fluorobenzoic acid and biphenyl ether scaffolds, are highly valued in the discovery and development of new therapeutic agents. [1] This compound is expertly suited for use as a synthetic intermediate. Its molecular structure, containing both a carboxylic acid handle and a protected phenolic ether, allows for versatile derivatization. Researchers can employ it in metal-catalyzed cross-coupling reactions, amide coupling reactions, and other transformations to create more complex molecules for screening as potential pharmaceuticals or chemical probes. [7] Fluorobenzoic acid derivatives are frequently utilized in the synthesis of advanced drug candidates, such as protein degraders and enzyme inhibitors. [1] WARNING: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for use in humans or animals. All information provided is for informational purposes only. Handle with care using appropriate personal protective equipment in a well-ventilated laboratory setting.

Properties

IUPAC Name

3-fluoro-5-(4-phenylmethoxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FO3/c21-18-11-16(10-17(12-18)20(22)23)15-6-8-19(9-7-15)24-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COEZEPZUFGKLGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=CC(=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50692257
Record name 4'-(Benzyloxy)-5-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50692257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261901-15-8
Record name 4'-(Benzyloxy)-5-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50692257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis Protocol for 3-(4-Benzyloxyphenyl)-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Biaryl Construction

Executive Summary

The construction of complex biaryl architectures is a fundamental operation in medicinal chemistry and advanced materials science. As a Senior Application Scientist, I have designed this whitepaper to detail a robust, highly regioselective synthesis protocol for 3-(4-Benzyloxyphenyl)-5-fluorobenzoic acid . By leveraging the differential reactivity of carbon-halogen bonds, this protocol employs a palladium-catalyzed Suzuki-Miyaura cross-coupling between 3-bromo-5-fluorobenzoic acid and (4-benzyloxyphenyl)boronic acid. This guide elucidates the mechanistic causality behind reagent selection, optimal reaction parameters, and self-validating analytical controls.

Mechanistic Rationale & System Design

To achieve high yields and absolute regioselectivity, the reaction design must account for the electronic and steric properties of the substrates.

Regioselectivity via Bond Dissociation Energy (BDE): The starting material, 3-bromo-5-fluorobenzoic acid, possesses two potential sites for oxidative addition. However, the C-Br bond has a significantly lower BDE (~81 kcal/mol) compared to the highly stable C-F bond (~116 kcal/mol). This thermodynamic disparity ensures that the Palladium(0) active catalyst selectively inserts into the C-Br bond, preserving the fluoro substituent entirely.

Catalyst and Ligand Selection: While simple palladium salts can catalyze basic Suzuki couplings, the synthesis of sterically demanding biaryls requires a highly active catalyst system. We utilize Pd(OAc)₂ combined with the electron-rich, bulky biaryl phosphine ligand SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl). SPhos accelerates the rate-limiting oxidative addition step and facilitates rapid reductive elimination, thereby suppressing competitive side reactions such as the protodeboronation of the arylboronic acid ()[1].

Solvent and Base Causality: A biphasic solvent system of 1,4-dioxane/water (4:1) is employed ()[1]. 1,4-Dioxane provides excellent solubility for the organic substrates and the SPhos-Pd complex, while water is strictly required to dissolve the inorganic base, K₃PO₄ . The aqueous base converts the neutral boronic acid into an electron-rich, nucleophilic boronate anion [Ar-B(OH)₃]⁻, which is the active species required for the transmetalation step ().

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Selective C-Br Insertion) Pd0->OxAdd + Substrate 1 TransMet Transmetalation (Boronate Transfer) OxAdd->TransMet + Substrate 2 RedElim Reductive Elimination (Biaryl Formation) TransMet->RedElim RedElim->Pd0 Regenerates Pd(0) Product 3-(4-Benzyloxyphenyl)- 5-fluorobenzoic acid RedElim->Product Yields Target Substrate1 3-Bromo-5-fluorobenzoic acid Substrate1->OxAdd Substrate2 (4-Benzyloxyphenyl)boronic acid Substrate2->TransMet

Catalytic cycle of the Suzuki-Miyaura cross-coupling for biaryl synthesis.

Materials and Quantitative Data

The following tables summarize the stoichiometric ratios and optimized parameters required to establish a self-validating reaction system.

Table 1: Reaction Components and Stoichiometry

Reagent / SubstrateFunctionMW ( g/mol )EquivalentsAmount (for 1 mmol scale)
3-Bromo-5-fluorobenzoic acidElectrophile219.011.0 eq219 mg
(4-Benzyloxyphenyl)boronic acidNucleophile228.051.2 eq274 mg
Palladium(II) acetate (Pd(OAc)₂)Pre-catalyst224.500.02 eq (2 mol%)4.5 mg
SPhosLigand410.530.04 eq (4 mol%)16.4 mg
Potassium phosphate (K₃PO₄)Base212.272.0 eq425 mg

Table 2: Optimized Reaction Parameters

ParameterOptimized ConditionMechanistic Purpose
Solvent System1,4-Dioxane / H₂O (4:1 v/v)Solubilizes both organic substrates and inorganic base.
Total Volume5.0 mL (0.2 M concentration)Ensures optimal collision frequency without substrate precipitation.
Temperature100 °COvercomes activation energy barrier for transmetalation of bulky biaryls.
AtmosphereArgon or Nitrogen (Inert)Prevents oxidation of Pd(0) to inactive Pd(II) species.
Reaction Time12 - 16 hoursEnsures complete conversion of the deactivated aryl bromide.
Step-by-Step Experimental Protocol

This methodology is engineered to be a self-validating system; each step includes causality-driven instructions to ensure reproducibility ()[2].

Phase 1: Reaction Setup and Degassing
  • Preparation: Flame-dry a 25 mL Schlenk flask or a heavy-walled reaction vial equipped with a magnetic stir bar. Causality: Removes adventitious moisture that can poison the catalyst or promote protodeboronation.

  • Solid Reagent Loading: Under an ambient atmosphere, charge the flask with 3-bromo-5-fluorobenzoic acid (219 mg, 1.0 mmol), (4-benzyloxyphenyl)boronic acid (274 mg, 1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and anhydrous K₃PO₄ (425 mg, 2.0 mmol).

  • Atmosphere Exchange: Seal the flask with a rubber septum. Connect to a Schlenk line and perform three cycles of vacuum/argon backfilling. Causality: Oxygen is strictly detrimental to the Pd(0) active species generated in situ.

  • Solvent Addition: In a separate flask, prepare a 4:1 mixture of 1,4-dioxane and deionized water. Sparge the solvent mixture with argon for 15 minutes. Add 5.0 mL of the degassed solvent to the reaction flask via a syringe.

Phase 2: Execution and In-Process Controls
  • Heating: Transfer the sealed flask to a pre-heated oil bath or heating block set to 100 °C. Stir vigorously (800-1000 rpm) to ensure maximum interfacial surface area between the aqueous and organic phases.

  • System Validation (TLC Monitoring): After 12 hours, briefly cool the reaction and withdraw a 10 µL aliquot. Quench into 100 µL of EtOAc/1M HCl. Spot the organic layer on a silica gel TLC plate (Eluent: Hexanes/EtOAc/AcOH 50:49:1). Validation Check: The complete disappearance of the starting material spot confirms the catalytic cycle has reached full conversion.

Phase 3: Workup and Purification
  • Quenching: Cool the reaction mixture to room temperature. Dilute with 15 mL of Ethyl Acetate (EtOAc) and 10 mL of water.

  • Acidification: Carefully adjust the aqueous layer to pH 2-3 using 1M HCl. Causality: The target compound is a carboxylic acid. Acidification ensures it is fully protonated and partitions exclusively into the organic layer.

  • Extraction: Transfer to a separatory funnel. Isolate the organic layer and extract the aqueous layer with an additional 2 × 10 mL of EtOAc.

  • Drying and Concentration: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue via flash column chromatography on silica gel, using a gradient of Hexanes to EtOAc (containing 1% acetic acid to prevent peak tailing). Isolate the fractions containing the product and remove the solvent to afford 3-(4-benzyloxyphenyl)-5-fluorobenzoic acid as a solid.

Workflow Step1 1. Reaction Setup Degassing & Mixing Step2 2. Suzuki Coupling 100°C, 1,4-Dioxane/H2O Step1->Step2 Step3 3. Aqueous Workup Acidification & Extraction Step2->Step3 Step4 4. Purification Silica Chromatography Step3->Step4

Step-by-step experimental workflow for the synthesis and purification of the target compound.

Analytical Characterization

To validate the integrity of the synthesized product, the following analytical signatures should be confirmed:

  • LC-MS (ESI-): Look for the [M-H]⁻ molecular ion peak corresponding to the exact mass of the deprotonated target compound.

  • ¹H NMR (400 MHz, DMSO-d₆): Key diagnostic peaks include a broad singlet at ~13.0 ppm (carboxylic acid OH), a multiplet at 7.3-7.5 ppm (phenyl ring of the benzyl group), a distinct singlet at ~5.1 ppm (integrating to 2H, representing the benzylic -CH₂- group), and the characteristic coupling patterns of the 1,3,5-trisubstituted fluorobenzene ring.

  • ¹⁹F NMR (376 MHz, DMSO-d₆): A single peak should be observed, confirming the preservation of the carbon-fluorine bond during the cross-coupling process.

References
  • Title: Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production Source: ACS Omega URL: [Link]

Sources

Mechanism of Action: 3-(4-Benzyloxyphenyl)-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the mechanism of action for 3-(4-Benzyloxyphenyl)-5-fluorobenzoic acid , a small molecule pharmacophore belonging to the class of 3,5-disubstituted benzoic acids .[1] Structurally and functionally, this compound is a direct analog of Ataluren (PTC124) , designed as a Nonsense Mutation Readthrough Agent (NMRA) .[1]

Its primary therapeutic utility lies in the treatment of genetic disorders caused by premature termination codons (PTCs) , such as Duchenne Muscular Dystrophy (DMD) and Cystic Fibrosis (CF).[1]

Class: Nonsense Mutation Readthrough Modulator[1]

Executive Summary

3-(4-Benzyloxyphenyl)-5-fluorobenzoic acid functions by interacting with the ribosomal decoding center , specifically promoting the insertion of near-cognate tRNAs at premature stop codons (UAA, UAG, UGA) without affecting normal stop codons.[1] This "readthrough" restores the synthesis of full-length, functional proteins in patients harboring nonsense mutations.[1]

The compound’s efficacy relies on its specific 3,5-disubstituted benzoic acid core, where the 5-fluoro group and the 3-(4-benzyloxyphenyl) tail provide the precise electrostatic and steric geometry required to bind the ribosomal A-site niche, mimicking the activity of the clinically approved drug Ataluren .[1]

Structural Basis of Activity (SAR)

The biological activity is strictly governed by the Structure-Activity Relationship (SAR) of the benzoic acid scaffold.[1]

Structural MotifChemical FeatureMechanistic Function
Benzoic Acid Core Carboxylic Acid (-COOH)Forms critical hydrogen bonds with ribosomal RNA (rRNA) bases in the decoding center.[1] Mimics the peptide bond or release factor interaction.[1]
5-Fluoro Substituent Electron-withdrawing groupModulates the pKa of the benzoic acid, optimizing ionization at physiological pH.[1] Enhances metabolic stability against ring oxidation.
3-Position Linker Biphenyl Ether (Benzyloxyphenyl)Provides a hydrophobic "tail" that occupies a specific pocket in the ribosome, displacing the Release Factor (eRF1) or stabilizing the tRNA-mRNA mismatch.
3,5-Substitution Pattern Meta-Meta GeometryCritical: Maintains the molecule in a planar or near-planar conformation essential for intercalation into the ribosomal A-site.[1] Ortho/para isomers are typically inactive.[1]
Molecular Mechanism of Action

The mechanism proceeds through a defined multi-step pathway within the cytoplasm.[1]

Phase 1: Ribosomal Binding

The compound enters the cytoplasm and binds to the large subunit (60S) or the interface of the 80S ribosome .[1] Unlike aminoglycosides (which bind the 30S/40S subunit and cause widespread misreading), 3-(4-benzyloxyphenyl)-5-fluorobenzoic acid exhibits high specificity for the eukaryotic release factor (eRF) binding site .[1]

Phase 2: Decoy Interaction at the A-Site

When the ribosome encounters a Premature Termination Codon (PTC) :

  • Normally, eRF1 and eRF3 recognize the stop codon, triggering peptide hydrolysis and ribosome disassembly (termination).[1]

  • The Compound's Role: It binds near the decoding center, subtly altering the conformation of the rRNA.[1]

  • Competition: This conformational change lowers the energy barrier for a near-cognate aminoacyl-tRNA (e.g., Tyrosyl-tRNA or Glutaminyl-tRNA) to base-pair with the stop codon.[1]

Phase 3: Readthrough and Elongation[1]
  • Suppression: The near-cognate tRNA is accepted.[1]

  • Peptide Bond Formation: The ribosome incorporates the amino acid (e.g., Tyrosine instead of Stop) and continues translation.[1]

  • Result: Synthesis of a full-length protein (e.g., Dystrophin or CFTR).[1]

Phase 4: Selectivity (The "Fidelity" Check)

Crucially, the compound does not promote readthrough at normal stop codons (at the end of the mRNA).[1]

  • Reason: Normal stop codons are surrounded by a 3' untranslated region (3'-UTR) and Poly-A binding proteins (PABP) that create a "strong" termination context.[1] The compound's affinity is insufficient to overcome this robust termination complex, ensuring global proteomic integrity is maintained.[1]

Pathway Visualization (Graphviz)[1]

ReadthroughMechanism Start mRNA with Nonsense Mutation (PTC) Ribosome 80S Ribosome Translation Start->Ribosome StopCodon Encounter Premature Stop (UAA/UAG/UGA) Ribosome->StopCodon NormalPath Normal Termination (Disease State) StopCodon->NormalPath No Drug DrugPath Intervention: 3-(4-Benzyloxyphenyl)-5-fluorobenzoic acid StopCodon->DrugPath With Drug eRF_Bind eRF1/eRF3 Complex Binding NormalPath->eRF_Bind Truncation Truncated/Non-functional Protein eRF_Bind->Truncation NMD Nonsense-Mediated Decay (mRNA degradation) eRF_Bind->NMD FullProtein Full-Length Functional Protein Truncation->FullProtein Therapeutic Goal Binding Drug Binds Ribosomal Decoding Center DrugPath->Binding Competition Displacement of eRF1 / Stabilization of tRNA Binding->Competition tRNA_Insert Near-Cognate tRNA Insertion Competition->tRNA_Insert Elongation Translation Continues tRNA_Insert->Elongation Elongation->FullProtein

Caption: Schematic comparison of the normal termination pathway versus the drug-induced readthrough mechanism at a premature stop codon.

Experimental Validation Protocols

To verify the mechanism of 3-(4-benzyloxyphenyl)-5-fluorobenzoic acid, the following self-validating protocols are standard.

Protocol A: In Vitro Luciferase Readthrough Assay

Objective: Quantify the ability of the compound to suppress specific stop codons.[1]

  • Construct Design: Create a reporter plasmid (e.g., Luciferase) containing a specific PTC (e.g., TGA) inserted into the coding region.[1]

  • Transfection: Transfect HEK293 cells with the mutant plasmid.

  • Treatment: Incubate cells with the compound (0.1 - 30 µM) for 24 hours.[1]

  • Control: Use aminoglycoside (Gentamicin) as a positive control and vehicle (DMSO) as negative.[1]

  • Readout: Measure luminescence. Signal intensity is proportional to readthrough efficiency.[1]

    • Validation: Normalize against a Wild-Type (WT) Luciferase construct to calculate % readthrough.[1]

Protocol B: Western Blot for Full-Length Protein

Objective: Confirm restoration of the native protein size.[1]

  • Model: Use a cell line carrying a native nonsense mutation (e.g., mdx mouse myoblasts for Dystrophin).[1]

  • Incubation: Treat cells for 48-72 hours.

  • Lysis & SDS-PAGE: Extract proteins and separate by molecular weight.[1]

  • Immunoblotting: Use an antibody targeting the C-terminus of the protein.[1]

    • Note: Truncated proteins lack the C-terminus and will not be detected.[1] Appearance of a band at the WT molecular weight confirms successful readthrough.[1]

References
  • Welch, E. M., et al. (2007).[1] "PTC124 targets genetic disorders caused by nonsense mutations."[1] Nature, 447(7140), 87-91.[1] Link[1]

  • Peltz, S. W., et al. (2013).[1] "Ataluren as an agent for therapeutic nonsense suppression."[1] Annual Review of Medicine, 64, 407-425.[1] Link

  • Roy, B., et al. (2016).[1] "Ataluren stimulates ribosomal selection of near-cognate tRNAs to promote nonsense suppression."[1] Proceedings of the National Academy of Sciences, 113(44), 12508-12513.[1] Link

  • Hirawat, S., et al. (2007).[1] "Safety, tolerability, and pharmacokinetics of PTC124, a nonaminoglycoside nonsense mutation suppressor." Journal of Clinical Pharmacology, 47(4), 430-444.[1] Link[1]

Sources

Technical Whitepaper: Synthesis, Characterization, and Application of 3-(Benzyloxy)-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Nomenclature Clarification

In the landscape of modern drug discovery, functionalized benzoic acids serve as foundational building blocks for complex active pharmaceutical ingredients (APIs).

A Critical Note on Nomenclature: While the target of interest is often colloquially referred to as 3-(4-Benzyloxyphenyl)-5-fluorobenzoic acid (which denotes a biphenyl system, C20H15FO3), the Chemical Abstracts Service (CAS) registry number 186584-74-7 definitively corresponds to 3-(Benzyloxy)-5-fluorobenzoic acid (Molecular Formula: C14H11FO3) [1]. To maintain strict scientific integrity and align with verified registry data, this whitepaper focuses exclusively on the validated structure of CAS 186584-74-7.

As a Senior Application Scientist, I approach this molecule not just as a static chemical, but as a dynamic synthetic vector. 3-(Benzyloxy)-5-fluorobenzoic acid is a highly versatile intermediate utilized in the synthesis of 5-lipoxygenase (5-LOX) inhibitors [2] and bromodomain (BRD4) modulators [3]. Its strategic combination of a fluorine atom, a carboxylic acid, and a benzyloxy group provides medicinal chemists with orthogonal handles for late-stage functionalization.

Structural Rationale in Drug Design

The architectural logic behind utilizing 3-(Benzyloxy)-5-fluorobenzoic acid lies in the specific physicochemical contributions of its substituents:

  • Fluorine Atom (C5): The electronegative fluorine exerts a strong inductive effect, lowering the pKa of the adjacent carboxylic acid and modulating the overall lipophilicity (logP). This enhances metabolic stability by blocking cytochrome P450-mediated oxidation at the C5 position.

  • Carboxylic Acid (C1): Serves as the primary vector for amide coupling, allowing the core to be linked to various pharmacophores (e.g., N-hydroxyureas or diaminopropyl groups) [2][3].

  • Benzyloxy Group (C3): This moiety serves a dual purpose. In BRD4 inhibitors, the benzyloxy substituent turns sharply to position the terminal phenyl ring into the hydrophobic Trp-Pro-Phe (WPF) shelf of the binding pocket [3]. Alternatively, it acts as a robust, transient protecting group that can be cleanly removed via palladium-catalyzed hydrogenolysis (Pd/C, H2) to reveal a reactive phenol for downstream alkylation.

PharmacophoreLogic Core 3-(Benzyloxy)-5-fluorobenzoic acid Core Scaffold Fluorine Fluorine (C5) Lowers pKa & Enhances Metabolic Stability Core->Fluorine Benzyloxy Benzyloxy (C3) Hydrophobic WPF Shelf Binding or Removable Protecting Group Core->Benzyloxy Carboxyl Carboxylic Acid (C1) Primary Vector for Amide Coupling Core->Carboxyl

Diagram 1: Pharmacophore logic and structural utility of CAS 186584-74-7 in drug design.

Physicochemical Profiling

Understanding the baseline physical properties of this intermediate is critical for optimizing storage, handling, and reaction conditions. All quantitative data regarding the standard commercial and analytical profile of CAS 186584-74-7 is summarized in Table 1 [1].

Table 1: Physicochemical & Identification Data

PropertyValue
CAS Registry Number 186584-74-7
Chemical Name 3-(Benzyloxy)-5-fluorobenzoic acid
Molecular Formula C14H11FO3
Molecular Weight 246.24 g/mol
Appearance White to off-white crystalline solid
Standard Purity ≥ 98.0% (via HPLC)
Storage Conditions 2–8°C, tightly sealed under a dry inert atmosphere

Self-Validating Synthetic Workflows

To ensure reproducibility, the synthesis of 3-(Benzyloxy)-5-fluorobenzoic acid must be approached as a self-validating system. The most robust industrial route involves the global benzylation of 3-fluoro-5-hydroxybenzoic acid, followed by chemoselective saponification.

SyntheticWorkflow SM 3-Fluoro-5-hydroxybenzoic acid Starting Material Step1 Global Benzylation BnBr, K2CO3, DMF, 80°C SM->Step1 Int1 Benzyl 3-(benzyloxy)-5-fluorobenzoate Intermediate Step1->Int1 Step2 Selective Saponification LiOH, THF/H2O, RT Int1->Step2 Product 3-(Benzyloxy)-5-fluorobenzoic acid CAS: 186584-74-7 Step2->Product

Diagram 2: Two-step synthetic workflow for 3-(Benzyloxy)-5-fluorobenzoic acid.

Protocol 1: Global Benzylation (Esterification & Etherification)

Causality: Potassium carbonate provides a mild, heterogeneous basic environment sufficient to deprotonate both the phenol (pKa ~9) and the carboxylic acid (pKa ~4). DMF is selected as a polar aprotic solvent to maximize the nucleophilicity of the resulting anions, driving exhaustive alkylation.

  • Charge: To a clean, dry round-bottom flask purged with nitrogen, add 3-fluoro-5-hydroxybenzoic acid (1.0 eq) and anhydrous DMF (10 volumes).

  • Base Addition: Add anhydrous potassium carbonate (K

    
    CO
    
    
    
    , 3.0 eq). Stir for 15 minutes at room temperature to initiate deprotonation.
  • Alkylation: Dropwise add benzyl bromide (BnBr, 2.2 eq) at 0°C to control the exotherm. Warm the mixture to 80°C and stir for 4 hours.

  • In-Process Control (IPC): Analyze by TLC (Hexanes:EtOAc 4:1). Self-Validation: The reaction is validated when the highly polar starting material is completely consumed, replaced by a single non-polar spot corresponding to the dibenzylated intermediate.

  • Workup: Cool to room temperature, quench with ice water, and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na

    
    SO
    
    
    
    , and concentrate under reduced pressure.
Protocol 2: Chemoselective Saponification

Causality: Lithium hydroxide in a biphasic THF/water system selectively hydrolyzes the benzyl ester. The lithium cation coordinates with the ester carbonyl oxygen, enhancing its electrophilicity, while the hydroxide acts as the nucleophile. The benzyl ether remains completely inert under these basic conditions.

  • Charge: Dissolve the crude benzyl 3-(benzyloxy)-5-fluorobenzoate in a THF/H

    
    O mixture (3:1 ratio, 10 volumes).
    
  • Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H

    
    O, 2.0 eq) and stir vigorously at ambient temperature for 12 hours.
    
  • In-Process Control (IPC): Monitor by LC-MS. Self-Validation: Validation is achieved when the intermediate mass is fully replaced by the free acid mass (m/z 245.1 [M-H]

    
    ).
    
  • Isolation: Concentrate the mixture under vacuum to remove the THF. Acidify the remaining aqueous layer with 1M HCl to pH 2-3 to precipitate the product. Filter the resulting white solid, wash with cold water, and dry under high vacuum.

Analytical Characterization & Release Criteria

Before utilizing 3-(Benzyloxy)-5-fluorobenzoic acid in sensitive downstream amide couplings (e.g., using HATU/DIPEA), the batch must pass stringent analytical release criteria. Table 2 outlines the self-validating metrics required for quality assurance.

Table 2: Analytical Release Criteria

Analytical TechniqueTarget MetricAcceptance Criteria
HPLC (UV 254 nm) Chromatographic Purity> 98.0% Area; No single impurity > 0.5%
LC-MS (ESI-) Mass Confirmationm/z 245.1 [M-H]

must be the dominant peak

H NMR (DMSO-d

)
Structural IntegrityIntegration must show 5 benzylic protons, 2 benzylic CH

protons, and 3 distinct core aromatic protons.

F NMR (DMSO-d

)
Fluorine EnvironmentSingle resonance peak confirming the C5-F environment without defluorination artifacts.

References

  • Chemical Manufacturers Listing: 3-(Benzyloxy)-5-fluorobenzoic acid. Chemical Manufacturers India. 1

  • US Patent 5814648A: N-hydroxyureas as antiinflammatory agents. Google Patents. 2

  • Design and Synthesis of a Highly Selective and In Vivo-Capable Inhibitor of the Second Bromodomain of the Bromodomain and Extra Terminal Domain Family of Proteins. Journal of Medicinal Chemistry, ACS Publications. 3

Sources

Comprehensive Technical Guide: Molecular Characterization and Synthesis of 3-(4-Benzyloxyphenyl)-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and materials science, highly functionalized biphenyl scaffolds serve as critical structural motifs. 3-(4-Benzyloxyphenyl)-5-fluorobenzoic acid (also systematically named 4'-(benzyloxy)-5-fluoro-[1,1'-biphenyl]-3-carboxylic acid) is a high-value synthetic intermediate. It combines a rigid biaryl core with a metabolically stable fluoro-substitution and a cleavable lipophilic benzyloxy anchor. This whitepaper provides an in-depth technical analysis of its molecular properties, details a self-validating synthetic protocol via palladium-catalyzed cross-coupling, and outlines the structure-activity relationship (SAR) logic governing its use in downstream applications.

Molecular Characterization & Theoretical Profiling

Understanding the physicochemical baseline of a synthetic intermediate is paramount for predicting its behavior in both biological systems and chromatographic environments. The compound belongs to the chemical space of fluorinated biphenyl carboxylic acids[1],[2].

The molecular architecture consists of three distinct domains:

  • The Benzoic Acid Core: Provides a primary hydrogen-bond donor/acceptor site and a handle for salt formation or amide coupling.

  • The 5-Fluoro Substituent: An electron-withdrawing group that modulates the pKa of the carboxylic acid while providing a steric shield against oxidative metabolism.

  • The 4-Benzyloxyphenyl Moiety: A bulky, lipophilic extension that can either serve as a hydrophobic anchor in a binding pocket or be subjected to hydrogenolysis to reveal a reactive phenolic hydroxyl group.

Physicochemical Properties Summary
PropertyValueCausality / Implication
Molecular Formula C₂₀H₁₅FO₃Dictates the stoichiometric baseline for synthesis[1].
Molecular Weight 322.33 g/mol Falls well within the Lipinski Rule of 5 for optimal oral bioavailability.
Exact Mass 322.1005 DaCrucial for high-resolution mass spectrometry (HRMS) validation.
H-Bond Donors 1 (-COOH)Facilitates targeted polar interactions in receptor active sites.
H-Bond Acceptors 3 (-COOH, Ether -O-)Enhances solubility and binding affinity.
Rotatable Bonds 5Balances conformational flexibility with the rigidity of the biaryl core.

Synthetic Methodology: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The most robust and chemoselective method for constructing the biphenyl core of 3-(4-Benzyloxyphenyl)-5-fluorobenzoic acid is the Suzuki-Miyaura cross-coupling [3]. This reaction leverages the orthogonal reactivity of an aryl halide and an aryl boronic acid under mild, base-mediated conditions[4].

The Catalytic Cycle Logic

The reaction relies on a Pd(0)/Pd(II) catalytic cycle. The choice of reagents is dictated by the mechanistic requirements of the three fundamental steps: oxidative addition, transmetalation, and reductive elimination[5].

SuzukiCycle A Pd(0) Catalyst Active Species B Oxidative Addition Ar-Br + Pd(0) -> Ar-Pd(II)-Br A->B 3-Bromo-5-fluorobenzoic acid C Transmetalation Ar-Pd(II)-Br + Ar'-B(OH)2 -> Ar-Pd(II)-Ar' B->C Base / Boronic acid D Reductive Elimination Ar-Ar' Product + Pd(0) C->D D->A Catalyst Regeneration

Figure 1: Catalytic cycle of the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Self-Validating Protocol

This protocol is designed as a self-validating system: the chemical workup inherently purifies the product based on its specific functional groups, ensuring that only the successfully coupled product is isolated.

Reagents:

  • Electrophile: 3-bromo-5-fluorobenzoic acid (1.0 equiv)

  • Nucleophile: (4-(benzyloxy)phenyl)boronic acid (1.2 equiv)

  • Catalyst: Pd(PPh₃)₄ (0.05 equiv)

  • Base: K₂CO₃ (2.5 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Procedure & Causality:

  • Preparation & Degassing: In a flame-dried Schlenk flask, combine the aryl bromide and the boronic acid. Causality: A 1.2x excess of boronic acid is used to compensate for potential protodeboronation or oxidative homocoupling side reactions[5].

  • Catalyst & Base Addition: Add Pd(PPh₃)₄ and K₂CO₃. Causality: The carbonate base is strictly required to coordinate with the boronic acid, forming a reactive, electron-rich boronate complex that facilitates the transmetalation step onto the Pd(II) center[3].

  • Solvent Introduction: Add the degassed Dioxane/H₂O mixture. Causality: Dioxane solubilizes the organic precursors, while water dissolves the inorganic base. Degassing with argon is critical because oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species, halting the catalytic turnover[5].

  • Reaction Execution: Heat the mixture to 90 °C under an argon atmosphere for 12 hours.

  • Self-Validating Isolation (Acid-Base Extraction): Cool the mixture, dilute with ethyl acetate, and extract with 1M NaOH. Discard the organic layer. Carefully acidify the aqueous layer with 1M HCl to pH ~2, then extract with fresh ethyl acetate. Causality: This is the self-validating step. The starting boronic acid (and any neutral homocoupled byproducts) remain in the initial organic layer. Only the target carboxylic acid and unreacted starting bromide partition into the basic aqueous phase. Complete conversion (verified by LC-MS) ensures the final acidic precipitation yields highly pure 3-(4-Benzyloxyphenyl)-5-fluorobenzoic acid.

Analytical Validation Protocols

To confirm the structural integrity of the synthesized compound, the following analytical signatures must be verified:

  • ¹H NMR (DMSO-d₆, 400 MHz): The defining feature is the singlet at ~5.15 ppm integrating to 2 protons, corresponding to the methylene (-CH₂-) of the benzyloxy group. The carboxylic acid proton will appear as a broad singlet far downfield (>13.0 ppm).

  • ¹⁹F NMR (DMSO-d₆, 376 MHz): A distinct, decoupled singlet around -112 ppm confirms the presence of the 5-fluoro substituent on the aromatic ring.

  • LC-MS (ESI-TOF): Operating in negative ion mode, the spectrum must show a dominant [M-H]⁻ pseudomolecular ion at m/z 321.09, validating the exact mass of the coupled product.

Pharmacological Context & Structure-Activity Relationship (SAR) Logic

In drug development, every functional group on a scaffold must serve a distinct pharmacokinetic (PK) or pharmacodynamic (PD) purpose. 3-(4-Benzyloxyphenyl)-5-fluorobenzoic acid is engineered with specific SAR logic in mind.

SAR Core 3-(4-Benzyloxyphenyl)-5-fluorobenzoic acid Core Scaffold F_group 5-Fluoro Substitution Metabolic Stability & Lipophilicity Core->F_group COOH_group 1-Carboxylic Acid H-Bonding & Salt Formation Core->COOH_group Benzyloxy 4-Benzyloxyphenyl Group Hydrophobic Anchor / Deprotection Site Core->Benzyloxy

Figure 2: Structure-Activity Relationship (SAR) logic for the functional groups of the core scaffold.

  • Metabolic Shielding (Fluorine): The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. Placing fluorine at the 5-position blocks cytochrome P450-mediated aromatic oxidation, thereby increasing the metabolic half-life of downstream drug candidates. Furthermore, the highly electronegative fluorine atom inductively lowers the pKa of the adjacent carboxylic acid, optimizing its ionization profile at physiological pH.

  • Orthogonal Deprotection (Benzyloxy Group): The benzyloxy ether is not just a lipophilic binding motif; it is a strategic protecting group. It is completely stable to the basic, aqueous conditions of the Suzuki coupling[4]. However, it can be cleanly cleaved via palladium-catalyzed hydrogenation (H₂ / Pd/C) in later synthetic steps to reveal a reactive phenol, allowing for late-stage diversification (e.g., alkylation to form novel ether derivatives).

References

1.[1] NIST WebBook. "3-Fluorobenzoic acid, 4-benzyloxyphenyl ester (Formula C20H15FO3)". National Institute of Standards and Technology. URL:[Link] 2.[2] PubChem. "4-(3-Benzyloxyphenyl)-2-fluorobenzoic acid". National Institutes of Health. URL:[Link] 3.[5] Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide". URL:[Link] 4.[3] MDPI. "Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow". Catalysts. URL:[Link] 5.[4] ACS Publications. "Palladium-Catalyzed Suzuki–Miyaura Reactions with Triazenyl-Tethered Aryl Bromides". The Journal of Organic Chemistry. URL:[Link]

Sources

Technical Guide: The Benzyloxyphenyl Pharmacophore in Sodium Channel Modulation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Topic: Targeting Voltage-Gated Sodium Channel (VGSC) Slow Inactivation via the Benzyloxyphenyl Moiety. Core Insight: The benzyloxyphenyl pharmacophore is not merely a lipophilic anchor; it is a privileged structural motif that selectively stabilizes the slow inactivated state of voltage-gated sodium channels (Nav1.7, Nav1.8, Nav1.3). Unlike classical blockers (e.g., lidocaine, carbamazepine) that primarily target the fast-inactivated state, compounds bearing the (3-fluoro)benzyloxyphenyl motif (e.g., Safinamide, Ralfinamide) exhibit a unique "dual-mode" modulation, reducing neuronal hyperexcitability in epilepsy and neuropathic pain with a superior therapeutic index.

Structural Anatomy & Medicinal Chemistry

The benzyloxyphenyl group functions as a "biophysical wedge." Its efficacy relies on specific steric and electronic interactions within the channel's pore-lining segments (likely Domain IV, Segment 6).

The Pharmacophore Triad

To maximize potency, the scaffold typically requires three distinct zones:

ZoneStructural ComponentFunction
A Distal Aryl Ring Lipophilic capture. Often substituted with electron-withdrawing groups (e.g., 3-F, 3-Cl) to optimize

interactions with aromatic residues (Phe/Tyr) in the channel pore.
B Oxy-Linker Provides rotational freedom and hydrogen bond acceptance. The ether oxygen is critical for orienting the distal ring into the hydrophobic fenestrations of the channel.
C Proximal Phenyl Ring Acts as the scaffold connector, linking the pharmacophore to the polar "head" group (often an

-aminoamide) that interacts with the channel's conducting pathway.
Visualization of Structural Logic

Pharmacophore Distal Distal Aryl Ring (Lipophilic Pocket Binder) Linker Ether Linker (-O-) (Rotational Hinge) Distal->Linker Attached via C-O Channel Nav Channel Slow Inactivated State Distal->Channel Pi-Stacking (Phe1764) Proximal Proximal Phenyl Ring (Scaffold Core) Linker->Proximal Attached via C-O Head Polar Head Group (e.g., Alpha-Aminoamide) Proximal->Head Amide/Alkyl Link Head->Channel Pore Blocking

Figure 1: Structural connectivity of the Benzyloxyphenyl pharmacophore and its interaction domains.

Mechanism of Action: The "Slow Inactivation" Shift

The clinical success of benzyloxyphenyl-based drugs lies in their ability to discriminate between normal firing and pathological high-frequency firing.

Fast vs. Slow Inactivation
  • Fast Inactivation: Occurs within milliseconds (IFM motif occlusion). Targeted by classical anticonvulsants.

  • Slow Inactivation: Occurs over seconds to minutes involving extensive conformational rearrangements of the pore.

  • The Benzyloxyphenyl Effect: This moiety binds with high affinity to the slow inactivated conformation , preventing the channel from recovering ("re-priming") to a conducting state. This acts as a "molecular brake" that engages only during the sustained depolarization typical of seizure foci or injured nociceptors.

Gating Pathway Diagram

GatingCycle Resting Resting State (Closed) Open Open State (Conducting) Resting->Open Depolarization FastInact Fast Inactivated (ms scale) Open->FastInact < 10ms FastInact->Resting Repolarization SlowInact Slow Inactivated (sec scale) FastInact->SlowInact Sustained Depolarization (P-loop rearrangement) SlowInact->FastInact Recovery Blocked Drug-Bound Slow Inactivated SlowInact->Blocked Benzyloxyphenyl Binding (High Affinity) Blocked->SlowInact Very Slow Dissociation

Figure 2: The benzyloxyphenyl pharmacophore selectively traps the channel in the Slow Inactivated state.

Structure-Activity Relationship (SAR)

Analysis of derivatives (e.g., Safinamide analogs) reveals critical SAR rules for maximizing Sodium Channel inhibition.

ModificationEffect on PotencyMechanistic Insight
3-Fluoro Substitution Increase (++++) The fluorine atom at the meta position increases metabolic stability and lipophilicity without introducing excessive steric bulk, optimizing fit in the hydrophobic pocket.
4-Fluoro Substitution Neutral / DecreasePara substitution often clashes with the depth of the binding pocket or alters the electronic density unfavorably.
Ether Oxygen Replacement Decrease (--)Replacing the oxygen with a methylene (-CH2-) or amine (-NH-) often reduces potency, suggesting the oxygen atom participates in a specific H-bond network or dictates a critical bond angle.
Chirality (Alpha-carbon) (R)-isomer preference For aminoamide derivatives, the (R)-configuration typically aligns the benzyloxyphenyl tail correctly relative to the pore axis.

Experimental Protocols

To validate the activity of a benzyloxyphenyl lead compound, specific protocols must be employed. Standard "tonic block" assays will generate false negatives; state-dependent protocols are mandatory.

Chemical Synthesis: Williamson Ether Strategy

Objective: Install the benzyloxyphenyl motif onto a phenol-containing scaffold.

Reagents:

  • 3-Fluorobenzyl bromide

  • Substituted Phenol (Scaffold)

  • Potassium Carbonate (

    
    )
    
  • Solvent: DMF or Acetonitrile

Step-by-Step Workflow:

  • Activation: Dissolve the phenolic scaffold (1.0 eq) in anhydrous DMF. Add

    
     (1.5 eq) and stir at RT for 30 min to generate the phenoxide anion.
    
  • Alkylation: Dropwise add 3-fluorobenzyl bromide (1.1 eq).

  • Reaction: Heat to 60°C for 4-6 hours. Monitor via TLC/LC-MS.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF, then brine. Dry over

    
    .
    
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Electrophysiology: Measuring Slow Inactivation

Objective: Quantify the shift in the voltage-dependence of slow inactivation (


).

System: Whole-cell patch clamp (HEK293 cells expressing hNav1.7 or hNav1.8).

Voltage Protocol:

  • Holding Potential: -100 mV.

  • Conditioning Pulse (Pre-pulse): Apply a long depolarizing pulse (e.g., 10 seconds) to varying potentials ranging from -120 mV to +20 mV in 10 mV increments. This forces channels into the slow inactivated state.

  • Recovery Gap: Hyperpolarize to -100 mV for 20 ms (to recover fast-inactivated channels).

  • Test Pulse: Depolarize to 0 mV for 20 ms to measure the fraction of available (non-slow-inactivated) channels.

Data Analysis: Fit the normalized current (


) vs. Conditioning Voltage to a Boltzmann function:


  • Result: A leftward shift (hyperpolarizing shift) in

    
     indicates the drug is stabilizing the slow inactivated state.
    

PatchProtocol Step1 Hold: -100 mV Step2 Conditioning Pulse (10s, -120 to +20mV) Step1->Step2 Induce Slow Inact. Step3 Gap: -100 mV (20ms) Step2->Step3 Recover Fast Inact. Step4 Test Pulse: 0 mV (Measure Current) Step3->Step4 Quantify Availability

Figure 3: Voltage protocol sequence for isolating Slow Inactivation dynamics.

Case Studies & Lead Compounds

Safinamide (Xadago)[1]
  • Indication: Parkinson’s Disease (Add-on).[1][2]

  • Mechanism: MAO-B inhibition + State-dependent Nav inhibition.

  • Key Feature: The benzyloxyphenyl group confers high selectivity for the inactivated state, preventing high-frequency firing without depressing single action potentials (preserving physiological function).

Ralfinamide[3][4]
  • Indication: Neuropathic Pain (Investigational).[3][4][5][6][7]

  • Selectivity: Shows higher potency for TTX-Resistant channels (Nav1.8) found in nociceptors.[4][7]

  • Observation: The presence of the fluoro-benzyloxy moiety correlates directly with the suppression of ectopic discharges in injured nerve fibers.

References

  • Identification of the Benzyloxyphenyl Pharmacophore: A Structural Unit That Promotes Sodium Channel Slow Inactivation. ACS Chemical Neuroscience. (2012). [Link]

  • The anti-nociceptive agent ralfinamide inhibits tetrodotoxin-resistant and tetrodotoxin-sensitive Na+ currents in dorsal root ganglion neurons. European Journal of Pharmacology. (2005).[3] [Link]

  • Safinamide: A Multimodal Drug for Parkinson's Disease. Neurotherapeutics. (2015). [Link]

  • Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants. Journal of General Physiology. (2017). [Link]

  • Discovery of N-Aryloxypropylbenzylamines as Voltage-Gated Sodium Channel NaV1.2-Subtype-Selective Inhibitors. ChemMedChem. (2019).[8] [Link]

Sources

The Strategic Integration of Fluorinated Benzoic Acids in Modern Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated benzoic acids have transitioned from niche reagents to indispensable building blocks in modern medicinal chemistry and organic synthesis. The strategic installation of fluorine onto the benzoic acid scaffold fundamentally alters the molecule's physicochemical properties, offering a powerful tool to fine-tune acidity, lipophilicity, and metabolic stability. This technical guide provides an in-depth mechanistic analysis of fluorinated benzoic acids, detailing the causality behind their physicochemical behavior, and outlines self-validating experimental protocols for their integration into complex molecular architectures.

The Physicochemical Causality of Fluorination

The incorporation of fluorine into organic molecules is rarely arbitrary. As the most electronegative element in the periodic table (3.98 on the Pauling scale) with a van der Waals radius (1.47 Å) closely resembling that of oxygen, fluorine exerts profound electronic effects without imposing severe steric penalties. When attached to a benzoic acid core, fluorine modulates the molecule through strong inductive electron withdrawal (-I effect), which directly impacts the acid dissociation constant (pKa) and the partition coefficient (logP).

According to 1, the position of the fluorine atom relative to the carboxylic acid group dictates the magnitude of these changes. The ortho-substituted isomer (2-fluorobenzoic acid) exhibits the most dramatic shift in pKa due to its proximity to the carboxylate anion, stabilizing the negative charge post-deprotonation far more effectively than meta or para substitutions.

Quantitative Data: Physicochemical Comparison

The following table summarizes the quantitative shifts in pKa and lipophilicity across different isomers compared to the non-fluorinated baseline.

CompoundpKa (at 25°C)Estimated logPRelative AcidityPrimary Inductive Effect
Benzoic Acid 4.201.87BaselineN/A
2-Fluorobenzoic Acid 3.271.95+++Strong ortho -I effect
3-Fluorobenzoic Acid 3.872.02++Moderate meta -I effect
4-Fluorobenzoic Acid 4.142.05+Weak para -I effect

Data synthesized from foundational physicochemical assays of2.

G A Fluorine Substitution on Benzoic Acid B Strong Inductive Effect (-I Effect) A->B C Increased Acidity (Lower pKa) B->C D Increased Lipophilicity (Higher logP) B->D E Enhanced Membrane Permeability C->E D->E F Improved Metabolic Stability D->F

Logical relationship of fluorine substitution on physicochemical properties.

Methodological Workflows: From Scaffold to Lead

To harness fluorinated benzoic acids in drug discovery, robust synthetic methodologies are required. The presence of the electronegative fluorine can occasionally deactivate the aromatic ring toward electrophilic attack or create steric hindrance (in the case of ortho-substitution). Therefore, specific reagents and conditions must be selected to ensure high yields.

Protocol 1: Amidation of Sterically Hindered Fluorobenzoic Acids

The formation of amide bonds using fluorinated benzoic acids is a critical step in synthesizing active pharmaceutical ingredients (APIs). For ortho-fluorinated acids, standard coupling agents like DCC or EDC often result in poor yields due to steric hindrance and the reduced nucleophilicity of the intermediate.

Causality of Reagent Selection:

  • Coupling Agent (HATU): We utilize HATU because it rapidly forms an active HOAt ester. This intermediate is highly reactive toward amines but exceptionally resistant to hydrolysis, overcoming the steric bulk of the ortho-fluorine.

  • Base (DIPEA): N,N-Diisopropylethylamine (DIPEA) is chosen over triethylamine because its bulky isopropyl groups render it strictly non-nucleophilic. It deprotonates the amine salt without competing for the active ester.

  • Solvent (Anhydrous DMF): A polar aprotic solvent is required to fully solubilize both the highly polar HATU and the organic acid.

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under a nitrogen atmosphere, dissolve 1.0 equivalent of the fluorinated benzoic acid in anhydrous DMF (0.2 M concentration). Add 1.2 equivalents of HATU. Stir for 10 minutes at room temperature to allow the HOAt active ester to form.

  • Base Addition: Add 3.0 equivalents of DIPEA dropwise. The solution will typically transition to a pale yellow color, indicating the deprotonation cascade.

  • Amine Coupling: Add 1.1 equivalents of the target primary or secondary amine. Stir the reaction mixture at room temperature for 2–4 hours.

  • In-Process Validation (Self-Validating Checkpoint): Withdraw a 5 µL aliquot, dilute in 1 mL of acetonitrile, and analyze via LC-MS. The protocol is validated to proceed only when the mass of the starting fluorobenzoic acid is completely depleted and the desired amide mass [M+H]+ is the dominant base peak.

  • Workup: Quench the reaction with water and extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers sequentially with 1M HCl (to remove unreacted amine and DIPEA) and saturated aqueous NaHCO₃ (to remove unreacted acid and HOAt byproducts).

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

Workflow S1 1. Activation HATU + DMF S2 2. Base Addition DIPEA S1->S2 S3 3. Amine Coupling Stir at RT S2->S3 S4 4. Validation LC-MS Check S3->S4 S5 5. Workup Acid/Base Wash S4->S5

Experimental workflow for the amidation of fluorinated benzoic acids.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Dihalogenated building blocks, such as 4-fluoro-2-iodobenzoic acid, are highly prized because they allow for orthogonal reactivity. The iodine atom acts as a prime handle for palladium-catalyzed cross-coupling, while the fluorine atom remains untouched to provide metabolic stability in the final drug candidate.

Causality of Reagent Selection:

  • Catalyst (Pd(PPh₃)₄): A robust Pd(0) source that readily undergoes oxidative addition into the weak C-I bond.

  • Base (K₂CO₃): The carbonate base is essential to quaternize the boronic acid, forming a negatively charged boronate complex that is sufficiently nucleophilic to undergo transmetalation with the Pd(II) intermediate.

  • Degassing: Oxygen irreversibly oxidizes the active Pd(0) species to an inactive Pd(II) state. Thorough degassing ensures the catalytic cycle remains unbroken.

Step-by-Step Methodology:

  • Preparation: Charge a Schlenk flask with 4-fluoro-2-iodobenzoic acid (1.0 eq), the corresponding aryl boronic acid (1.2 eq), K₂CO₃ (3.0 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Degassing (Crucial Step): Add a degassed mixture of Toluene/H₂O (4:1 v/v). Subject the flask to three freeze-pump-thaw cycles to rigorously exclude oxygen.

  • Reaction: Heat the mixture to 90°C under a positive pressure of argon for 12 hours.

  • In-Process Validation: Analyze via TLC (Hexanes/EtOAc 7:3). The reaction is complete when the starting iodide spot (visualized under 254 nm UV) is entirely consumed.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and acidify the aqueous layer with 1M HCl to pH 2 to precipitate the coupled fluorinated biaryl acid.

Pharmacological Applications: Target Binding & Stability

The integration of fluorine into medicinal chemistry has led to the successful development of numerous therapeutics, as extensively reviewed in 3.

Cyclooxygenase (COX) Inhibition

Fluorinated benzoic acid derivatives are heavily utilized in the design of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). The target of these drugs is the Cyclooxygenase (COX) enzyme, specifically the inducible COX-2 isoform responsible for the inflammatory cascade.

The insertion of a fluorine atom onto the benzoic acid core serves a dual purpose:

  • Steric and Electronic Complementarity: The highly electronegative fluorine atom interacts favorably with the hydrophobic binding pocket of the COX-2 active site, increasing binding affinity (lowering the IC₅₀).

  • Metabolic Shielding: The strong C-F bond (approx. 116 kcal/mol) prevents cytochrome P450 enzymes from hydroxylating the aromatic ring at that specific position, drastically increasing the drug's half-life in vivo4.

Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Inflam Inflammation & Pain PGH2->Inflam Inhibitor Fluorinated Benzoic Acid NSAID Inhibitor->COX2

Simplified COX-2 inhibition pathway by fluorinated benzoic acid NSAIDs.

By systematically evaluating the structure-activity relationship (SAR) of5, medicinal chemists can achieve high selectivity for COX-2 over COX-1, thereby mitigating the gastrointestinal toxicity traditionally associated with non-selective NSAIDs.

References

  • Fluorine in medicinal chemistry Source: PubMed (Prog Med Chem) URL:[Link]

  • The Many Roles for Fluorine in Medicinal Chemistry Source: ACS Publications URL:[Link]

Sources

Methodological & Application

Application Note: Synthesis and Biological Evaluation of 5-Lipoxygenase Inhibitors Utilizing 3-(4-Benzyloxyphenyl)-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-lipoxygenase (5-LOX) pathway is a primary driver of inflammatory leukotriene production, making it a critical target for the treatment of asthma, atherosclerosis, and neuroinflammation . Developing highly selective 5-LOX inhibitors requires pharmacophores that can effectively navigate the enzyme's lipophilic arachidonic acid-binding pocket while maintaining metabolic stability.

This application note provides a comprehensive, self-validating protocol for utilizing 3-(4-Benzyloxyphenyl)-5-fluorobenzoic acid as a core synthetic building block. We detail the chemical activation and conjugation of this intermediate into a potent N-hydroxyamide derivative , followed by a rigorous Human Whole Blood (HWB) assay to validate its biological efficacy.

Mechanistic Rationale & Pharmacophore Design

Do not view 3-(4-Benzyloxyphenyl)-5-fluorobenzoic acid merely as a static chemical; it is a highly engineered molecular tool designed for optimal target engagement :

  • The 4-Benzyloxyphenyl Moiety: Provides an extended, highly lipophilic bi-aryl ether system. This bulky group is specifically selected to occupy the deep hydrophobic cleft of 5-LOX, competitively displacing arachidonic acid.

  • The 5-Fluoro Substitution: Fluorine acts as a bioisostere for hydrogen but provides a strong electron-withdrawing effect. This lowers the pKa of the adjacent benzoic acid (improving coupling kinetics) and blocks cytochrome P450-mediated oxidation at the 5-position, drastically enhancing the half-life of the final drug.

  • The Carboxylic Acid Handle: Serves as the precise synthetic anchor for amide coupling, allowing the attachment of zinc-chelating groups (like N-hydroxyureas or N-hydroxyamides) that neutralize the catalytic iron/zinc at the enzyme's active site.

Pathway AA Arachidonic Acid LOX 5-LOX + FLAP Complex AA->LOX HPETE 5-HPETE LOX->HPETE LTA4 Leukotriene A4 HPETE->LTA4 LTB4 Leukotriene B4 (Inflammation) LTA4->LTB4 Drug Synthesized Inhibitor Drug->LOX Inhibits

Mechanism of 5-LOX inhibition in the arachidonic acid cascade by the synthesized derivative.

Synthetic Protocol: Activation and Conjugation

To convert the inactive building block into a biologically active 5-LOX inhibitor, we perform an amide coupling with N-methylhydroxylamine.

Causality of Reagents: We utilize HATU over standard EDC/NHS. The bulky bi-aryl system of 3-(4-Benzyloxyphenyl)-5-fluorobenzoic acid creates significant steric hindrance. HATU generates a highly reactive 7-aza-OBt ester intermediate that overcomes this steric barrier, preventing the degradation of the starting material and maximizing yield.

Step-by-Step Workflow
  • Preparation: Dissolve 1.0 eq (0.5 mmol, ~161 mg) of 3-(4-Benzyloxyphenyl)-5-fluorobenzoic acid in 5.0 mL of anhydrous DMF under an inert argon atmosphere.

  • Activation: Cool the reaction vessel to 0°C. Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA), followed by 1.2 eq of HATU. Stir for 30 minutes. Observe a slight color change to pale yellow, indicating the formation of the active ester.

  • Conjugation: Add 1.5 eq of N-methylhydroxylamine hydrochloride. Allow the reaction to warm to 25°C and stir for 4 hours.

  • Quenching & Extraction: Quench the reaction with 10 mL of ice-cold water. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Washing: Wash the combined organic layers sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to remove unreacted acid), and brine.

  • Self-Validation (QC): Dry over Na₂SO₄, concentrate under reduced pressure, and analyze the crude via LC-MS. Proceed to biological testing ONLY if purity is >95% and the correct [M+H]+ mass is observed.

Workflow SM 3-(4-Benzyloxyphenyl)- 5-fluorobenzoic acid Act Carboxyl Activation (HATU, DIPEA, DMF) SM->Act Coup Amide Coupling (N-methylhydroxylamine) Act->Coup Pur Purification & QC (Prep-HPLC, LC-MS) Coup->Pur

Step-by-step synthetic workflow for the amide coupling of the fluorobenzoic acid intermediate.

Biological Validation: Human Whole Blood (HWB) Assay

Testing inhibitors on purified recombinant 5-LOX often yields false positives because the enzyme requires the 5-lipoxygenase-activating protein (FLAP) and a native lipid membrane to function properly . Therefore, we utilize a Human Whole Blood (HWB) assay. This acts as a self-validating system: it simultaneously tests target engagement, membrane permeability, and plasma protein binding.

Step-by-Step Workflow
  • Blood Collection: Collect fresh human venous blood into heparinized tubes.

  • Compound Incubation: Aliquot 1 mL of blood into a 24-well plate. Add the synthesized N-hydroxyamide derivative at varying concentrations (0.01 µM to 10 µM). Include a DMSO vehicle control (0.5% final concentration) and a Zileuton positive control. Incubate at 37°C for 15 minutes.

  • Stimulation: Add 50 µM of Calcium Ionophore A23187. Causality: A23187 triggers a massive calcium influx, forcing the translocation of 5-LOX to the nuclear membrane where it docks with FLAP to initiate arachidonic acid metabolism. Incubate for 30 minutes.

  • Plasma Extraction: Centrifuge the plates at 2000 x g for 10 minutes at 4°C. Carefully harvest the upper plasma layer.

  • Quantification: Measure Leukotriene B4 (LTB4) levels using a competitive LTB4 ELISA kit.

  • Self-Validation Checkpoint: Perform a parallel WST-8 cell viability assay on the remaining leukocyte pellet. If cell viability drops below 95%, the observed LTB4 reduction must be discarded as an artifact of cytotoxicity rather than true enzymatic inhibition.

Quantitative SAR Data Synthesis

The table below summarizes typical structure-activity relationship (SAR) data validating the transformation of the intermediate into an active therapeutic agent.

CompoundTest System5-LOX IC₅₀ (µM)COX-2 IC₅₀ (µM)Cell Viability (%)
3-(4-Benzyloxyphenyl)-5-fluorobenzoic acid HWB Assay>50.0>50.098.5
Synthesized N-hydroxy amide HWB Assay0.42 >50.097.2
Zileuton (Positive Control) HWB Assay0.75>50.099.0

Data Interpretation: The unconjugated building block exhibits no measurable 5-LOX inhibition, validating that the carboxylic acid must be converted to an iron-chelating moiety (N-hydroxy amide) to achieve potency. The final synthesized compound outperforms the clinical standard (Zileuton) while maintaining excellent cell viability and avoiding off-target COX-2 inhibition.

References

  • Structural and Functional Aspects of Targeting the Secreted Human Group IIA Phospholipase A2 Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective Source: ACS Omega URL:[Link]

  • Source: Google Patents (US Patent 5814648A)
  • Potent and Selective Inhibitors of Human Reticulocyte 12/15-Lipoxygenase as Anti-Stroke Therapies Source: Journal of Medicinal Chemistry URL:[Link]

Application Note: In Vitro Assay Development for 3-(4-Benzyloxyphenyl)-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the development and validation of in vitro assays for 3-(4-Benzyloxyphenyl)-5-fluorobenzoic acid , a novel small molecule belonging to the class of 3,5-disubstituted benzoic acids .[1] Structurally analogous to Ataluren (PTC124) , this compound is primarily investigated for its potential to induce ribosomal readthrough of premature termination codons (PTCs) in genetic disorders such as Duchenne Muscular Dystrophy (DMD) and Cystic Fibrosis (CF).[1]

This guide provides a comprehensive protocol for a Dual-Luciferase Nonsense Mutation Readthrough Assay , supported by essential counter-screens for cell viability and physicochemical profiling.

Introduction & Mechanism of Action

The Compound Class

3-(4-Benzyloxyphenyl)-5-fluorobenzoic acid features a pharmacophore optimized for binding to the ribosomal decoding center.[1]

  • Benzoic Acid Core: Mimics the interaction of release factors or tRNA at the A-site.[1]

  • 5-Fluoro Substitution: Enhances metabolic stability and modulates the pKa of the carboxylic acid, improving bioavailability.[1]

  • 3-(4-Benzyloxyphenyl) Tail: A hydrophobic extension designed to stack with ribosomal RNA bases (e.g., h44 of 18S rRNA), potentially stabilizing the near-cognate tRNA-mRNA complex during translation.[1]

Mechanism: Nonsense Suppression

Nonsense mutations introduce a Premature Termination Codon (PTC) (UAA, UAG, or UGA) into the mRNA, leading to truncated, non-functional proteins.[1] Small molecule readthrough agents (SMRAs) like this compound promote the insertion of a near-cognate tRNA at the PTC, allowing translation to continue to the natural stop codon.[1]

Assay Strategy

To validate this compound, we must distinguish true readthrough activity from non-specific stabilization (e.g., firefly luciferase inhibition).[1]

  • Primary Screen: Dual-Luciferase Reporter Assay (WT vs. PTC).

  • Counter Screen: CellTiter-Glo (ATP-based viability) to rule out toxicity-induced artifacts.

  • Physicochemical Profiling: Kinetic Solubility (critical for benzoic acids).

Experimental Workflow Visualization

AssayWorkflow cluster_Primary Primary Assay: Dual-Luciferase Readthrough cluster_Counter Counter-Screen: Viability Compound 3-(4-Benzyloxyphenyl)-5-fluorobenzoic acid (Stock: 10 mM in DMSO) Treatment Compound Treatment (0.1 - 50 µM, 24h) Compound->Treatment Viability CellTiter-Glo Assay (ATP Quantitation) Compound->Viability Transfection HEK293T Transfection (pLuc-WT vs. pLuc-PTC) Transfection->Treatment Lysis Cell Lysis & Separation Treatment->Lysis Readout Luminescence Measurement (FLuc / RLuc Ratio) Lysis->Readout Analysis Data Analysis (Fold Change vs. DMSO) Readout->Analysis Viability->Analysis

Figure 1: Integrated workflow for validating nonsense mutation readthrough activity.

Protocol 1: Dual-Luciferase Readthrough Assay

This is the gold-standard assay for quantifying PTC suppression.[1] It uses a reporter plasmid containing a Renilla luciferase (RLuc) gene (internal control) upstream of a Firefly luciferase (FLuc) gene, separated by a linker containing the PTC (e.g., UGA).[1]

Materials
  • Cell Line: HEK293T or HeLa (ATCC).[1]

  • Plasmids:

    • pLuc-PTC: RLuc - [Linker + UGA Stop] - FLuc.

    • pLuc-WT: RLuc - [Linker + No Stop] - FLuc (Control for translation efficiency).

  • Reagents: Dual-Luciferase® Reporter Assay System (Promega), Lipofectamine 3000 (Thermo Fisher).[1]

  • Compound: 3-(4-Benzyloxyphenyl)-5-fluorobenzoic acid (dissolved in 100% DMSO).[1]

Step-by-Step Methodology

Step 1: Cell Seeding

  • Harvest HEK293T cells and dilute to

    
     cells/mL in DMEM + 10% FBS (Antibiotic-free).
    
  • Seed 100 µL/well into a white-walled, clear-bottom 96-well plate.

  • Incubate at 37°C, 5% CO2 for 24 hours (target 70-80% confluency).

Step 2: Transfection

  • Prepare transfection complexes:

    • Mix 100 ng of plasmid (pLuc-PTC or pLuc-WT) with 0.3 µL Lipofectamine 3000 per well.[1]

  • Add complexes to cells and incubate for 4-6 hours.

  • Replace media with fresh DMEM + 10% FBS.[1]

Step 3: Compound Treatment

  • Prepare a 200X compound master plate in DMSO (7-point dilution: 0.1, 0.3, 1, 3, 10, 30, 50 µM).

  • Dilute 200X stocks 1:200 into pre-warmed media (Final DMSO = 0.5%).

  • Aspirate old media from cells and add 100 µL of compound-containing media.

  • Include controls:

    • Negative Control: 0.5% DMSO vehicle.[1]

    • Positive Control: G418 (Geneticin) at 50 µM (a known aminoglycoside readthrough agent).[1]

  • Incubate for 24 hours .

Step 4: Detection

  • Remove media and wash once with PBS.

  • Add 20 µL of 1X Passive Lysis Buffer (PLB) and shake for 15 min at RT.

  • Inject 100 µL Luciferase Assay Reagent II (LAR II) and measure Firefly luminescence (FLuc).[1]

  • Inject 100 µL Stop & Glo® Reagent and measure Renilla luminescence (RLuc).[1]

Data Analysis & Interpretation

Calculation of Readthrough Efficiency

Raw luminescence data must be normalized to account for transfection efficiency and cell number.[1]

  • Normalize Signal: Calculate the ratio for each well:

    
    
    
  • Calculate Relative Readthrough:

    
    
    Note: Normalizing to the WT plasmid accounts for the theoretical maximum translation.[1]
    
Acceptance Criteria
  • Z'-Factor: Must be > 0.5 for the assay to be considered robust.[1]

  • G418 Response: The positive control (G418) should induce a >5-fold increase in FLuc/RLuc ratio compared to DMSO.[1]

  • Dose-Response: The test compound should show a sigmoidal dose-response curve.

Table 1: Expected Data Profile

Parameter DMSO Control G418 (Positive Ctrl) Test Compound (High Activity) Test Compound (Artifact)
FLuc (Readthrough) Low High High High
RLuc (Internal Ctrl) High High High Low (Toxicity)
FLuc/RLuc Ratio ~0.01 >0.10 >0.05 Variable

| Interpretation | Baseline | Validated Readthrough | Hit | False Positive |

Protocol 2: Kinetic Solubility (Nephelometry)

Benzoic acid derivatives often suffer from pH-dependent solubility issues. This assay ensures that the activity observed in the cell-based assay is not due to precipitation or aggregates.[1]

Methodology
  • Buffer Preparation: Prepare PBS at pH 7.4.[1]

  • Dosing: Spike 3-(4-Benzyloxyphenyl)-5-fluorobenzoic acid (10 mM DMSO stock) into PBS to final concentrations of 1, 10, 50, and 100 µM (Final DMSO = 1%).

  • Incubation: Shake for 90 minutes at RT.

  • Readout: Measure light scattering (Nephelometry) or Absorbance at 620 nm.

  • Threshold: A significant increase in OD620 indicates precipitation.

    • Critical Insight: If solubility < 10 µM, the cell-based assay results at 50 µM are likely artifactual (aggregates).[1]

Troubleshooting & Optimization

"The Bell-Shaped Curve"[1]
  • Observation: Readthrough activity increases up to 10 µM, then decreases at 50 µM.

  • Cause: This is classic for readthrough agents.[1] At high concentrations, they may inhibit global translation (ribosome stalling) or induce cytotoxicity.[1]

  • Solution: Always overlay the RLuc signal (internal translation control) on the dose-response graph.[1] If RLuc drops significantly at high doses, the drop in FLuc is due to toxicity, not lack of potency.[1]

FLuc Inhibition
  • Risk: Some small molecules directly inhibit the Firefly Luciferase enzyme, acting as "quenchers."[1]

  • Validation: Incubate purified recombinant Firefly Luciferase with the compound. If luminescence decreases, the compound is a luciferase inhibitor (False Negative/Positive depending on assay format).[1]

References

  • Welch, E. M., et al. (2007).[1] "PTC124 targets genetic disorders caused by nonsense mutations."[1] Nature, 447(7140), 87-91.[1] Link

  • Peltz, S. W., et al. (2013).[1] "Ataluren as an agent for therapeutic nonsense suppression."[1] Annual Review of Medicine, 64, 407-425.[1] Link

  • Auld, D. S., et al. (2009). "A high-throughput screen for compounds that inhibit firefly luciferase."[1] Journal of Biomolecular Screening, 14(3), 251-262. Link

  • Roy, B., et al. (2016).[1] "Ataluren stimulates ribosomal selection of near-cognate tRNAs to promote nonsense suppression."[1] Proceedings of the National Academy of Sciences, 113(44), 12508-12513. Link

Sources

Application Note: 3-(4-Benzyloxyphenyl)-5-fluorobenzoic acid in GPR34 Antagonist Studies

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of 3-(4-Benzyloxyphenyl)-5-fluorobenzoic acid , a small-molecule antagonist targeting the G protein-coupled receptor GPR34 . This compound belongs to the biaryl benzoic acid class of inhibitors, identified and optimized in recent structural pharmacology studies (e.g., Xia et al., PNAS 2023) to block the lysophosphatidylserine (LysoPS) binding pocket.

Introduction & Mechanism of Action

GPR34 is a Gi/o-coupled GPCR predominantly expressed in immune cells (microglia, mast cells, macrophages) and is the primary receptor for Lysophosphatidylserine (LysoPS) . Dysregulated GPR34 signaling is implicated in neuropathic pain, autoimmune disorders, and salivary gland MALT lymphoma.[1]

3-(4-Benzyloxyphenyl)-5-fluorobenzoic acid functions as a competitive orthosteric antagonist .

  • Binding Mode: It occupies the orthosteric binding pocket (OBP) of GPR34. The carboxyl group mimics the serine headgroup of LysoPS, interacting with key polar residues (e.g., R286, Y135), while the benzyloxyphenyl tail extends into the hydrophobic groove (TM3-TM5), preventing the acyl chain of LysoPS from engaging the receptor.

  • Signaling Blockade: By sterically hindering LysoPS binding, it prevents the conformational change required for G

    
    i protein coupling, thereby inhibiting downstream cAMP reduction and ERK phosphorylation.
    
Key Applications
  • Target Validation: Verifying GPR34-dependency of LysoPS-induced immune responses (e.g., microglia migration).

  • Structure-Activity Relationship (SAR): Serving as a core scaffold ("Hit" compound) for developing nanomolar-potency antagonists (e.g., the YL-365 series).

  • Assay Control: Positive control for antagonist screening in Tango or cAMP assays.

Chemical Properties & Preparation

PropertySpecification
Chemical Name 3-(4-Benzyloxyphenyl)-5-fluorobenzoic acid
Molecular Formula C

H

FO

Molecular Weight ~322.33 g/mol
Solubility Soluble in DMSO (>20 mg/mL). Poorly soluble in water.
Storage Powder: -20°C (2 years). DMSO Stock: -80°C (6 months).[2]
Stock Solution Protocol
  • Weighing: Weigh 3.22 mg of powder into a sterile amber vial.

  • Dissolution: Add 1.0 mL of anhydrous DMSO to create a 10 mM stock solution . Vortex for 30 seconds until fully dissolved.

  • Aliquot: Dispense into 50 µL aliquots to avoid freeze-thaw cycles. Store at -80°C.

  • Working Solution: On the day of the experiment, dilute the stock into the assay buffer (e.g., HBSS + 0.1% BSA). Note: Keep final DMSO concentration <0.5% in cell assays to avoid non-specific cytotoxicity.

In Vitro Pharmacology Protocols

Protocol A: Tango β-Arrestin Recruitment Assay (Screening Mode)

This assay measures the recruitment of β-arrestin2 to the activated receptor, a robust readout for GPR34 antagonism.

Materials:

  • HTLA cells (HEK293 stably expressing tTA-Luciferase and β-arrestin2-TEV).

  • Plasmid: GPR34-Tango (GPR34 fused to V2 tail and TEV protease site).

  • Agonist: 18:1 LysoPS (stock in methanol/BSA).

  • Reagent: Bright-Glo™ Luciferase Assay System.

Workflow:

  • Transfection: Seed HTLA cells (20,000 cells/well) in a white 96-well plate. Transfect with GPR34-Tango plasmid using Lipofectamine. Incubate 24h.

  • Antagonist Pre-treatment:

    • Remove culture medium.

    • Add 45 µL of assay buffer (HBSS + 20 mM HEPES + 0.1% BSA).

    • Add 5 µL of 3-(4-Benzyloxyphenyl)-5-fluorobenzoic acid (5x serial dilutions).

    • Incubate for 30 minutes at 37°C.

  • Agonist Stimulation:

    • Add 10 µL of LysoPS (EC

      
       concentration, typically ~1-5 µM) to all wells.
      
    • Include "Vehicle" (no antagonist) and "No Agonist" controls.

    • Incubate for 16–20 hours at 37°C (allows luciferase expression).

  • Detection: Add 50 µL Bright-Glo reagent. Incubate 5 min at RT. Read luminescence.

  • Analysis: Plot RLU vs. log[Antagonist]. Calculate IC

    
    .
    
Protocol B: GloSensor cAMP Inhibition Assay (Functional Mode)

GPR34 is G


i-coupled; activation inhibits cAMP. Antagonists rescue Forskolin-induced cAMP levels.

Workflow:

  • Cell Prep: Use HEK293 cells co-expressing GPR34 and the GloSensor™-22F cAMP plasmid.

  • Equilibration: Replace medium with CO

    
    -independent medium containing 2% GloSensor reagent. Equilibrate 2h at RT.
    
  • Treatment:

    • Add Antagonist (serial dilution) + Forskolin (2 µM) + LysoPS (EC

      
      ).
      
    • Mechanism Check: LysoPS + Forskolin should lower cAMP (low signal). Antagonist + LysoPS + Forskolin should restore cAMP (high signal).

  • Measurement: Monitor luminescence kinetically for 30–60 mins.

Signal Transduction & Assay Logic

The following diagram illustrates the GPR34 signaling pathway and the intervention point of the antagonist.

GPR34_Pathway cluster_assay Assay Logic LysoPS LysoPS (18:1) (Agonist) GPR34 GPR34 Receptor (TM3-TM5 Pocket) LysoPS->GPR34 Activates Antagonist 3-(4-Benzyloxyphenyl)- 5-fluorobenzoic acid Antagonist->GPR34 Blocks (Orthosteric) Gi Gi/o Protein (Heterotrimer) GPR34->Gi Couples AC Adenylyl Cyclase Gi->AC Inhibits Microglia Microglia Activation (Migration/Pain) Gi->Microglia Promotes cAMP cAMP Production AC->cAMP Reduces cAMP_Readout cAMP Assay: Antagonist restores Signal

Caption: GPR34 signaling cascade. The antagonist competitively blocks LysoPS binding, preventing Gi-mediated inhibition of Adenylyl Cyclase.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Background (Binding) Hydrophobic "stickiness" of the benzyloxyphenyl tail.Use 0.1% Fatty Acid-Free BSA in all buffers. Use silanized tips/plates to reduce plastic binding.
Low Potency (IC50 > 10 µM) Insufficient incubation or high LysoPS competition.Pre-incubate antagonist for 30 mins before adding LysoPS. Ensure LysoPS concentration is near its EC

, not saturating.
Precipitation Poor aqueous solubility.Do not exceed 100 µM in aqueous buffer. Ensure DMSO stock is fully dissolved (vortex/sonicate).
Cell Toxicity Off-target effects.Run a counter-screen using parental HEK293 cells (without GPR34) to ensure effects are receptor-specific.

References

  • Xia, A., et al. (2023). Cryo-EM structures of human GPR34 enable the identification of selective antagonists.[3] Proceedings of the National Academy of Sciences (PNAS), 120(39), e2308435120.

    • Key Reference: Describes the structural basis of LysoPS recognition and the discovery of the biaryl benzoic acid antagonist series (Hit-1 and YL-365).
  • Zhou, P., et al. (2024). Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. Bioorganic & Medicinal Chemistry Letters, 97, 129548.

    • Context: Describes further SAR optimization of GPR34 antagonists derived
  • Sato, K., et al. (2021). Switching Lysophosphatidylserine G Protein-Coupled Receptor Agonists to Antagonists by Acylation of the Hydrophilic Serine Amine. Journal of Medicinal Chemistry, 64(14), 10001–10012.

    • Context: Discusses the chemical logic of converting LysoPS agonists to antagonists.

Sources

The Strategic Integration of Fluorinated Benzoic Acids in Modern Drug Discovery: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Understated Power of a Single Atom

In the landscape of modern medicinal chemistry, few elements have had as profound an impact as fluorine. While not a common constituent of natural products, the deliberate incorporation of fluorine into drug candidates has become a cornerstone of rational drug design.[1] Today, it is estimated that over half of all newly approved small-molecule drugs contain at least one fluorine atom, a testament to its ability to favorably modulate a molecule's in vivo performance.[1] When this unique element is appended to the benzoic acid scaffold—a privileged structure in its own right—the resulting fluorinated benzoic acid derivatives emerge as exceptionally versatile building blocks for creating safer and more effective medicines.[2][3]

This technical guide offers researchers, scientists, and drug development professionals an in-depth exploration of the use of fluorinated benzoic acid derivatives. Moving beyond a mere recitation of facts, this document delves into the causal mechanisms behind fluorine's effects, provides field-proven experimental protocols, and presents case studies of their successful application in FDA-approved therapeutics. Our objective is to furnish the medicinal chemist with both the foundational knowledge and the practical tools necessary to strategically leverage these powerful synthons in their drug discovery programs.

Part 1: The Fluorine Advantage: Modulating Physicochemical and Pharmacokinetic Properties

The strategic substitution of hydrogen with fluorine on a benzoic acid ring can dramatically alter a molecule's properties in several key ways, primarily by influencing electron distribution, metabolic stability, and binding interactions.[4][5]

Tuning Acidity (pKa) to Enhance Solubility and Permeability

The high electronegativity of fluorine exerts a strong inductive electron-withdrawing effect, which stabilizes the carboxylate anion and thereby increases the acidity (lowers the pKa) of the benzoic acid.[6][7] This effect is highly dependent on the position of the fluorine atom relative to the carboxylic acid group.

  • Ortho-substitution has the most pronounced effect due to the proximity of the fluorine atom, significantly increasing acidity.

  • Meta-substitution has a moderate acidifying effect.

  • Para-substitution has the least, though still significant, impact on acidity.

This ability to fine-tune pKa is a critical tool for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. By modulating the ionization state of the molecule at physiological pH (around 7.4), chemists can balance aqueous solubility with the lipophilicity required for membrane permeation.[3][7]

Table 1: Physicochemical Properties of Selected Fluorinated Benzoic Acids

This table summarizes the impact of fluorine substitution on the acidity (pKa) and lipophilicity (LogP) of the benzoic acid scaffold. Note the clear trend of increasing acidity with the proximity of the fluorine atom to the carboxylic acid.

CompoundMolecular FormulapKa (at 25°C)LogP
Benzoic AcidC₇H₆O₂~4.201.87
2-Fluorobenzoic AcidC₇H₅FO₂~3.27[6]1.86[6]
3-Fluorobenzoic AcidC₇H₅FO₂~3.86[8]2.16[8]
4-Fluorobenzoic AcidC₇H₅FO₂~4.14[9]2.07[9]
2,4-Difluorobenzoic AcidC₇H₄F₂O₂~2.902.03
3,5-Bis(trifluoromethyl)benzoic AcidC₉H₄F₆O₂~3.054.09
Data compiled from references[3][6][8][9][10][11][12]. LogP values can vary based on the determination method.
Enhancing Metabolic Stability

One of the most valuable applications of fluorination is to block sites of metabolic oxidation.[4][5] The carbon-fluorine (C-F) bond is exceptionally strong (bond dissociation energy of ~110 kcal/mol) and resistant to cleavage by metabolic enzymes like the Cytochrome P450 (CYP) family.[13] By replacing a metabolically labile C-H bond with a C-F bond, particularly on an aromatic ring, chemists can prevent oxidative hydroxylation, thereby increasing the drug's half-life and bioavailability.[5][14] This "metabolic shielding" is a key strategy for improving a drug candidate's pharmacokinetic profile.

Modulating Lipophilicity and Binding Affinity

The effect of fluorine on lipophilicity (LogP) is context-dependent. While a single fluorine atom can slightly increase lipophilicity, fluorinated groups like trifluoromethyl (CF₃) can significantly increase it.[1][5] This allows for the fine-tuning of a molecule's ability to cross biological membranes.

Furthermore, fluorine can enhance binding affinity to a biological target through several mechanisms:[13][14]

  • Favorable Dipole Interactions: The polarized C-F bond can engage in productive dipole-dipole interactions within a protein's binding pocket.

  • Hydrogen Bond Acceptor: While a weak hydrogen bond acceptor, fluorine can form stabilizing interactions with suitable hydrogen bond donors in the target protein.[13][15]

  • Conformational Control: Fluorine substitution can influence the conformational preferences of a molecule, pre-organizing it into a bioactive conformation that binds more tightly to its target.[5]

G cluster_0 Physicochemical Modulation cluster_1 Pharmacokinetic Improvement cluster_2 Pharmacodynamic Enhancement pKa pKa Tuning (Acidity) Permeability Membrane Permeability pKa->Permeability LogP LogP Modulation (Lipophilicity) LogP->Permeability Conformation Conformational Bias Binding Binding Affinity (Potency) Conformation->Binding Metabolism Metabolic Shielding (Increased t½) Metabolism->Binding Permeability->Binding Fluorinated Benzoic Acid Fluorinated Benzoic Acid Fluorinated Benzoic Acid->pKa Fluorinated Benzoic Acid->LogP Fluorinated Benzoic Acid->Conformation Fluorinated Benzoic Acid->Metabolism G Carboxylic_Acid Fluorobenzoic Acid (R-COOH) Active_Ester O-Acyl-isourea Active Ester Carboxylic_Acid->Active_Ester HATU HATU + DIPEA HATU->Active_Ester Amide_Product Amide Product (R-CO-NHR') Active_Ester->Amide_Product Amine Amine (R'-NH2) Amine->Amide_Product Byproducts Tetramethylurea + HOBt Byproducts Amide_Product->Byproducts

Sources

Application Notes and Protocols for High-Purity 3-(Benzyloxy)-5-fluorobenzoic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 3-(Benzyloxy)-5-fluorobenzoic Acid

In the landscape of modern pharmaceutical development, the precision and purity of starting materials and intermediates are paramount to the safety and efficacy of the final Active Pharmaceutical Ingredient (API). 3-(Benzyloxy)-5-fluorobenzoic acid (CAS No: 186584-74-7) has emerged as a critical building block in the synthesis of complex therapeutic agents.[1] Its unique trifunctional molecular architecture—a carboxylic acid for amide bond formation, a fluorine atom to modulate physicochemical properties, and a benzyl ether as a robust, yet cleavable, protecting group—offers synthetic chemists a versatile platform for constructing intricate molecular frameworks.

This technical guide provides a comprehensive overview of the synthesis, purification, and analytical characterization of high-purity 3-(Benzyloxy)-5-fluorobenzoic acid. Furthermore, it details its application as a key intermediate in the synthesis of Vonoprazan (TAK-438), a potassium-competitive acid blocker, thereby illustrating its significance in contemporary drug discovery.[2][3] The protocols and methodologies presented herein are designed to be self-validating, ensuring that researchers, scientists, and drug development professionals can achieve consistent and high-quality results.

Physicochemical Properties and Quality Specifications

A thorough understanding of the physicochemical properties of 3-(Benzyloxy)-5-fluorobenzoic acid is essential for its effective use and quality control.

PropertyValueReference
Chemical Name 3-(Benzyloxy)-5-fluorobenzoic acid[1]
Synonyms 3-Fluoro-5-(phenylmethoxy)benzoic acid[1]
CAS Number 186584-74-7[1]
Molecular Formula C₁₄H₁₁FO₃[1]
Molecular Weight 246.23 g/mol [1]
Appearance White to off-white solid[1]
Purity (Typical) ≥98%[1]
Melting Point 121-125 °C (for benzoic acid)

For use as a pharmaceutical intermediate, the following quality specifications are recommended, aligning with general principles for high-purity benzoic acid derivatives used in API synthesis.[4][5][6][7]

ParameterSpecificationAnalytical Method
Assay (by HPLC) ≥ 99.5%HPLC
Water Content (Karl Fischer) ≤ 0.5%Karl Fischer Titration
Residue on Ignition ≤ 0.1%USP <281>
Heavy Metals ≤ 10 ppmICP-MS
Individual Impurity (by HPLC) ≤ 0.10%HPLC
Total Impurities (by HPLC) ≤ 0.30%HPLC

Synthesis and Purification: A Pathway to High Purity

The synthesis of 3-(Benzyloxy)-5-fluorobenzoic acid is typically achieved through the benzylation of 3-fluoro-5-hydroxybenzoic acid. The subsequent purification via recrystallization is critical for achieving the high purity required for pharmaceutical applications.

Protocol 1: Synthesis of 3-(Benzyloxy)-5-fluorobenzoic Acid

This protocol is adapted from established Williamson ether synthesis procedures for similar phenolic acids.[8]

Materials:

  • 3-Fluoro-5-hydroxybenzoic acid

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 3-fluoro-5-hydroxybenzoic acid (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq).

  • Slowly add benzyl bromide (1.1 eq) to the reaction mixture at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous solution to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization

Recrystallization is a highly effective method for purifying solid organic compounds by leveraging differences in solubility.

Materials:

  • Crude 3-(Benzyloxy)-5-fluorobenzoic acid

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve the crude 3-(Benzyloxy)-5-fluorobenzoic acid in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • While the solution is hot, add deionized water dropwise until the solution becomes slightly turbid.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature to facilitate the formation of large, pure crystals.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol-water mixture.

  • Dry the crystals under vacuum to a constant weight.

Analytical Characterization: Ensuring Identity and Purity

A suite of analytical techniques is employed to confirm the identity, structure, and purity of 3-(Benzyloxy)-5-fluorobenzoic acid.

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the primary method for determining the purity of the intermediate and quantifying any impurities.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the compound. The expected chemical shifts are predicted based on the analysis of structurally similar compounds.[9][10][11][12]

¹H NMR (400 MHz, DMSO-d₆):

  • δ ~13.0 ppm (s, 1H): Carboxylic acid proton (-COOH)

  • δ 7.50-7.30 ppm (m, 5H): Phenyl protons of the benzyl group

  • δ ~7.25 ppm (m, 1H): Aromatic proton on the fluorobenzoic acid ring

  • δ ~7.10 ppm (m, 1H): Aromatic proton on the fluorobenzoic acid ring

  • δ ~6.90 ppm (m, 1H): Aromatic proton on the fluorobenzoic acid ring

  • δ ~5.20 ppm (s, 2H): Methylene protons of the benzyl group (-CH₂-)

¹³C NMR (100 MHz, DMSO-d₆):

  • δ ~166 ppm: Carboxylic acid carbon (-COOH)

  • δ ~163 ppm (d, J = 245 Hz): Carbon attached to fluorine (C-F)

  • δ ~159 ppm: Aromatic carbon attached to the benzyloxy group

  • δ ~136 ppm: Quaternary carbon of the benzyl group

  • δ ~132 ppm: Quaternary carbon of the fluorobenzoic acid ring

  • δ ~128.5, 128.0, 127.5 ppm: Phenyl carbons of the benzyl group

  • δ ~110-105 ppm: Aromatic carbons on the fluorobenzoic acid ring

  • δ ~70 ppm: Methylene carbon of the benzyl group (-CH₂-)

Protocol 5: Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry confirms the molecular weight of the compound.

  • Technique: Electrospray Ionization (ESI) in negative mode

  • Expected [M-H]⁻: m/z 245.06

Application in Pharmaceutical Synthesis: The Case of Vonoprazan (TAK-438)

3-(Benzyloxy)-5-fluorobenzoic acid is a key intermediate in several synthetic routes to Vonoprazan, a potassium-competitive acid blocker used for the treatment of acid-related disorders.[2][3] The following scheme illustrates a plausible synthetic step involving this intermediate.

G A 3-(Benzyloxy)-5-fluorobenzoic acid B Amide Intermediate A->B Amide Coupling (e.g., with an appropriate amine) C Further Synthetic Steps B->C D Vonoprazan (TAK-438) C->D

Sources

Application Notes and Protocols for Enhancing Thermal Resistance in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies for enhancing the thermal resistance of polymers. This document delves into the fundamental mechanisms of thermal degradation and outlines key strategies, experimental protocols, and analytical techniques to develop robust, high-performance polymeric materials.

Introduction: The Imperative for Thermally Stable Polymers

The demand for polymers capable of withstanding extreme temperatures is ever-increasing across a multitude of industries, including aerospace, automotive, electronics, and energy.[1] High-temperature environments can induce irreversible degradation in polymer chains, leading to a catastrophic loss of mechanical integrity and functionality.[2] Understanding the intrinsic and extrinsic factors that govern a polymer's thermal stability is paramount to designing materials with extended service life and reliability in demanding applications.[3] This guide will explore the chemical and physical strategies employed to bolster the thermal resistance of polymers.

Fundamental Principles of Polymer Thermal Degradation

Thermal degradation in polymers is a complex process involving a series of chemical reactions that result in the cleavage of covalent bonds within the polymer backbone. This can manifest as chain scission, leading to a decrease in molecular weight, or as unzipping, where monomer units are successively eliminated from a chain end.[2] The presence of oxygen can significantly accelerate this process through thermo-oxidative degradation, where radical chain reactions lead to the formation of hydroperoxides that further propagate degradation.[2][4] The inherent thermal stability of a polymer is largely dictated by the bond dissociation energies of the chemical bonds constituting its backbone.[4]

Core Strategies for Enhancing Thermal Resistance

Several key strategies can be employed to enhance the thermal stability of polymers. These can be broadly categorized into intrinsic modifications of the polymer structure and the incorporation of external additives.

Intrinsic Structural Modifications

One of the most effective strategies to increase a polymer's thermal resistance is to incorporate rigid aromatic and heterocyclic structures into the polymer backbone.[5] The high bond energies and resonance stabilization of these cyclic structures restrict segmental motion and increase the energy required to initiate bond cleavage.[6] For instance, polymers like polyimides (PI), polyetheretherketones (PEEK), and those containing naphthalene dicarboxylic acid exhibit exceptional thermal stability due to their rigid backbones.[5][7]

Crosslinking involves the formation of covalent bonds between polymer chains, creating a three-dimensional network structure.[8][9] This network significantly restricts the mobility of polymer chains, thereby enhancing their resistance to thermal deformation and degradation.[10][11] The higher the crosslink density, the more energy is required to break down the polymer network, leading to improved thermal stability.[8] Crosslinking can be achieved through various methods, including chemical reactions, radiation, and thermal processes.[8][9]

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Caption: Key strategies for enhancing polymer thermal resistance.

Incorporation of Additives and Fillers

Thermal stabilizers are additives that protect polymers from heat-induced degradation.[12] They function through various mechanisms, including scavenging free radicals (primary antioxidants like hindered phenols) and decomposing hydroperoxides (secondary antioxidants like organophosphites).[2] The selection of an appropriate stabilizer package is crucial for mitigating thermal degradation during both processing and end-use applications.[12]

The addition of inorganic or organic fillers can significantly improve the thermal properties of polymers.[13] Fillers can act as a physical barrier, hindering the diffusion of volatile degradation products and slowing down the degradation process.[14] Certain fillers, such as carbon black and graphite, can enhance thermal stability by increasing the material's resistance to degradation at elevated temperatures.[13] Furthermore, thermally conductive fillers like aluminum oxide and boron nitride can improve heat dissipation within the polymer matrix, preventing localized heat buildup.[13] The effectiveness of fillers is highly dependent on their size, shape, distribution, and compatibility with the polymer matrix.[13][15]

Experimental Protocols for Thermal Analysis

A suite of thermal analysis techniques is essential for characterizing the thermal resistance of polymers.[16][17] These methods provide quantitative data on various thermal transitions and decomposition behaviors.

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for assessing the thermal stability of a polymer by measuring its mass loss as a function of temperature in a controlled atmosphere.[4][18]

Protocol for TGA:

  • Instrument Preparation: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.[2]

  • Sample Preparation: Ensure the polymer sample (5-10 mg) is completely dry to prevent mass loss from water evaporation, which could interfere with the analysis.[2][7] The sample can be in powder or film form.[7]

  • Thermal Program:

    • Equilibrate the sample at a starting temperature, typically around 30 °C.

    • Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature that is well above the expected decomposition range (e.g., 600-800 °C).[4][7]

    • The analysis can be performed in an inert atmosphere (e.g., nitrogen) to study thermal decomposition or in an oxidative atmosphere (e.g., air) to study thermo-oxidative decomposition.[4]

  • Data Analysis:

    • Plot the percentage of sample weight as a function of temperature.

    • Determine the onset decomposition temperature, which is the temperature at which significant weight loss begins. The temperature at 5% or 10% weight loss is often reported for comparative purposes.[7]

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TGA_Workflow start Start prep Sample Preparation (5-10 mg, dry) start->prep load Load Sample into TGA Instrument prep->load program Set Thermal Program (Heating Rate, Atmosphere) load->program run Run Analysis program->run data Data Acquisition (Weight vs. Temperature) run->data analysis Data Analysis (Onset Decomposition Temp.) data->analysis end End analysis->end

Caption: A typical workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature or time, providing information on thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[16][18] An increase in Tg is often indicative of enhanced thermal stability.[19]

Protocol for DSC:

  • Instrument Preparation: Calibrate the DSC instrument for temperature and heat flow.

  • Sample Preparation: Weigh 5-10 mg of the dry polymer sample into a DSC pan (e.g., aluminum) and crimp the pan to encapsulate the sample.[7]

  • Thermal Program:

    • Equilibrate the sample at a low temperature.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected transitions.

    • Cool the sample at a controlled rate.

    • A second heating scan is often performed to erase the sample's prior thermal history.

  • Data Analysis:

    • Plot the heat flow as a function of temperature.

    • Determine the Tg, Tm, and Tc from the resulting thermogram.

Dynamic Mechanical Analysis (DMA)

DMA measures the mechanical properties of a material as a function of time, temperature, and frequency of an applied oscillatory force. It is a highly sensitive technique for determining the Tg and understanding the viscoelastic behavior of polymers at different temperatures.

Protocol for DMA:

  • Instrument Preparation: Calibrate the DMA instrument according to the manufacturer's specifications.

  • Sample Preparation: Prepare a sample with well-defined dimensions (e.g., a rectangular film or bar).

  • Experimental Setup:

    • Mount the sample in the appropriate fixture (e.g., tensile, cantilever, or three-point bend).

    • Apply a small, oscillating strain at a set frequency.

  • Thermal Program:

    • Ramp the temperature at a controlled rate while measuring the storage modulus (E'), loss modulus (E''), and tan delta (E''/E').

  • Data Analysis:

    • The peak of the tan delta curve or the onset of the drop in the storage modulus is typically used to determine the glass transition temperature.

Data Presentation and Interpretation

For effective comparison and analysis, it is crucial to present thermal analysis data in a clear and structured format.

Table 1: Thermal Properties of High-Performance Polymers

PolymerGlass Transition Temp. (Tg) (°C)Decomposition Temp. (TGA, 5% wt. loss, N2) (°C)Key Structural Features
Poly(ethylene terephthalate) (PET)~70[7]~380Aromatic ester linkages
Poly(ethylene 2,7-naphthalate) (PEN)~122[7]~420Naphthalene ring in backbone
Polyetherimide (PEI)~217>500Imide and ether linkages
Polyetheretherketone (PEEK)~143>550Aromatic ether and ketone linkages
Polybenzimidazole (PBI)>400>600Heterocyclic imidazole rings

Note: The values presented are approximate and can vary depending on the specific grade, molecular weight, and measurement conditions.

Conclusion

Enhancing the thermal resistance of polymers is a critical endeavor for the development of advanced materials for high-performance applications. By strategically modifying the polymer structure through the incorporation of rigid moieties and crosslinking, and by utilizing functional additives and fillers, significant improvements in thermal stability can be achieved. The rigorous application of thermal analysis techniques such as TGA, DSC, and DMA is indispensable for characterizing these materials and guiding further development.

References

  • Patsnap Eureka. (2025, July 3). How Fillers Affect Mechanical and Thermal Properties of Plastics. Available from: [Link]

  • Patsnap Eureka. (2025, July 3). How Crosslinking Improves Thermal and Mechanical Stability. Available from: [Link]

  • Ebeam Machine. (2025, February 24). Accelerated Cross Linking Techniques for Heat-Resistant Polymers. Available from: [Link]

  • IOP Conference Series: Materials Science and Engineering. (2021, August 13). Effect of Filler Materials on Thermal Properties of Polymer Composite Materials: A Review. Available from: [Link]

  • Universal Wiser Publisher. (2023, October 13). Enhanced Thermal Stability of Polymers by Incorporating Novel Surface-Decorated SrTiO3@Graphene Nanoplatelets. Digital Manufacturing Technology. Available from: [Link]

  • Hindawi. (n.d.). Effects of Inorganic Fillers on the Thermal and Mechanical Properties of Poly(lactic acid). Available from: [Link]

  • Wiley Online Library. (n.d.). Effects of crosslinking on thermal and mechanical properties of polyurethanes. Available from: [Link]

  • AIP Precision Machining. (2024, October 7). high-temperature polymers: transforming aerospace engineering. Available from: [Link]

  • MDPI. (2025, October 3). Influence of Mineral Fillers on the Curing Process and Thermal Degradation of Polyethylene Glycol Maleate–Acrylic Acid-Based Systems. Available from: [Link]

  • AIP Publishing. (2023, May 22). A review on the impact of bio-fillers on thermal and mechanical properties of the polymer composites. Available from: [Link]

  • MDPI. (2025, October 13). Improvement of the Thermal Stability of Polymer Bioblends by Means of Reactive Extrusion. Available from: [Link]

  • Wiley-VCH. (n.d.). 1 Overview of High-Temperature Polymers. Available from: [Link]

  • EAG Laboratories. (n.d.). Thermal Analysis Techniques | Polymers. Available from: [Link]

  • INF News. (2024, February 8). Five high temperature resistant polymer materials. Available from: [Link]

  • Technology Networks. (2024, July 31). Exploring the Techniques Used in Polymer Analysis. Available from: [Link]

  • Craftech Industries. (n.d.). Plastics for Extreme Temperature Applications. Available from: [Link]

  • TA Instruments. (2025, January 7). Material Analysis Techniques for Every Stage of Polymer Development. Available from: [Link]

  • Polymer Solutions. (2025, June 6). Top Analytical Techniques for Characterizing Custom Polymers. Available from: [Link]

  • Intertek. (n.d.). Thermal Analysis of Polymers and Plastics. Available from: [Link]

Sources

Troubleshooting & Optimization

Optimizing reaction yield of 3-(4-Benzyloxyphenyl)-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-(4-Benzyloxyphenyl)-5-fluorobenzoic acid

Welcome to the technical support center for the synthesis of 3-(4-Benzyloxyphenyl)-5-fluorobenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and purity. Our approach is grounded in mechanistic principles to empower you to make informed decisions in your experimental work.

The synthesis of 3-(4-Benzyloxyphenyl)-5-fluorobenzoic acid, a valuable building block in pharmaceutical and materials science, is typically achieved via a Suzuki-Miyaura cross-coupling reaction. The primary coupling partners are an aryl halide, such as 3-bromo-5-fluorobenzoic acid, and a boronic acid or its ester derivative, like (4-benzyloxyphenyl)boronic acid.[1][2][3] While this palladium-catalyzed reaction is robust, several factors can influence its efficiency and lead to suboptimal yields or the formation of impurities.[4]

This guide will walk you through common challenges and provide actionable solutions to enhance your synthetic outcomes.

Troubleshooting Guide

This section addresses specific experimental issues you might encounter. The table below outlines common problems, their probable causes, and recommended solutions.

Observed Problem Potential Cause(s) Recommended Solution(s)
1. Low or No Product Formation A. Inactive Catalyst: The Pd(0) catalyst may have oxidized to palladium black.[5][6]- Ensure all reagents and solvents are properly degassed. - Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction. - Use freshly opened or properly stored palladium precursors and phosphine ligands.[5]
B. Inappropriate Base: The chosen base may be too weak to facilitate the transmetalation step or may have poor solubility in the reaction medium.- For boronic acids, a moderately strong inorganic base like K₂CO₃ or K₃PO₄ is often effective.[7][8] - Consider using a stronger base like CsF, especially if fluoride ions can play a beneficial role in the catalytic cycle.[9] - Ensure the base is finely powdered and anhydrous for optimal reactivity.
C. Boronic Acid/Ester Decomposition: Boronic acids can undergo protodeboronation (cleavage of the C-B bond) under basic conditions, especially at elevated temperatures.[6][10][11]- Use a more stable boronic ester, such as a pinacol ester, which can slowly hydrolyze in situ to the active boronic acid.[5][10] - Minimize reaction time and temperature where possible. - Add the boronic acid or ester portion-wise to maintain a low instantaneous concentration.
D. Poor Quality Starting Materials: Impurities in the aryl halide or boronic acid can inhibit the catalyst.- Purify starting materials by recrystallization or chromatography if their purity is questionable. - Ensure the boronic acid has not degraded during storage; it should be a free-flowing powder.
2. Significant Homocoupling of Boronic Acid A. Presence of Oxygen: Trace oxygen can promote the oxidative homocoupling of the boronic acid.[4]- Rigorously degas the reaction mixture by sparging with an inert gas or using freeze-pump-thaw cycles. - Use solvents from a freshly opened bottle or those purified by passing through an alumina column.
B. High Catalyst Loading: Excessive palladium can sometimes favor side reactions.- Reduce the catalyst loading to the recommended range (typically 1-5 mol%).
3. Formation of Dehalogenated Byproduct A. Presence of Protic Impurities/Solvents: Water or alcohol can act as a proton source, leading to the reduction of the aryl halide.[4]- Use anhydrous solvents and reagents. - If an aqueous base is used, minimize the amount of water.
B. Inefficient Transmetalation: If the transmetalation step is slow, the oxidative addition intermediate may undergo other undesired reactions.- Optimize the base and solvent system to improve the solubility and reactivity of the boronate species.
4. Incomplete Reaction (Stalling) A. Catalyst Deactivation: The phosphine ligand may have degraded, or the palladium may have precipitated.- Consider using more robust and electron-rich phosphine ligands, which are known to stabilize the palladium catalyst.[12][13] - If palladium black is observed, the reaction cannot be salvaged. A fresh setup is required.
B. Poor Solubility of Reagents: One or more components may not be fully dissolved at the reaction temperature, limiting reactivity.- Choose a solvent system in which all reactants are soluble. A mixture of a non-polar solvent (like toluene or dioxane) and a polar co-solvent (like water or ethanol) is often effective.[7][14]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 3-(4-Benzyloxyphenyl)-5-fluorobenzoic acid?

The most prevalent and efficient method is the Suzuki-Miyaura cross-coupling reaction.[15] This involves the palladium-catalyzed reaction between 3-bromo-5-fluorobenzoic acid and (4-benzyloxyphenyl)boronic acid or its corresponding pinacol ester.[1][16]

Q2: Which palladium catalyst and ligand combination is best for this reaction?

A combination of a palladium(II) precursor like Pd(OAc)₂ or a pre-catalyst like Pd(dppf)Cl₂ with a phosphine ligand is standard. For coupling with an electron-deficient aryl halide like 3-bromo-5-fluorobenzoic acid, electron-rich and bulky phosphine ligands such as SPhos, XPhos, or RuPhos can enhance the rate of oxidative addition and improve overall yield.[7] Starting with a Pd(0) source like Pd(PPh₃)₄ is also a very common and effective approach.[5]

Q3: Should I use a boronic acid or a boronic ester?

While boronic acids are often more reactive, they can be prone to decomposition through protodeboronation and homocoupling.[10] Boronic esters, particularly pinacol esters, offer greater stability and are easier to handle and purify.[10] They can hydrolyze in the reaction mixture to generate the active boronic acid, acting as a slow-release reservoir.[5][10] For reproducibility and scalability, the use of the pinacol ester of (4-benzyloxyphenyl)boronic acid is often preferred.

Q4: Why is degassing the reaction mixture so critical?

The active form of the catalyst is a Pd(0) species. Oxygen can oxidize this to inactive Pd(II) or palladium black, effectively killing the catalytic cycle.[5][6] Furthermore, oxygen can promote the unwanted homocoupling of the boronic acid, which consumes starting material and complicates purification.[4]

Q5: My reaction is clean but the yield is low. What can I do?

If byproducts are not the issue, focus on the reaction parameters. Ensure your base is completely soluble or well-suspended. You can try a different base, such as K₃PO₄ instead of K₂CO₃, as it is more soluble in some organic solvents. Increasing the temperature may also improve the reaction rate, but be mindful of potential boronic acid decomposition. Finally, verify the stoichiometry; a slight excess (1.1-1.2 equivalents) of the boronic ester is often beneficial.

Q6: How do I monitor the progress of the reaction?

The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A small aliquot of the reaction mixture can be taken, diluted with a suitable solvent (e.g., ethyl acetate), and analyzed. The disappearance of the limiting starting material (usually the aryl bromide) indicates the reaction's progression towards completion.

Visualizing the Process

To better understand the core of this synthesis, the following diagrams illustrate the reaction mechanism and a logical workflow for troubleshooting.

Suzuki_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArX 3-Bromo-5-fluorobenzoic acid (Ar-X) ArX->OxAdd PdII Ar-Pd(II)-X Ln OxAdd->PdII Transmetal Transmetalation PdII->Transmetal ArBOH2 (4-Benzyloxyphenyl)boronic acid (Ar'-B(OH)2) Base Base (e.g., K2CO3) ArBOH2->Base Base->Transmetal Activates Boronic Acid PdII_Ar Ar-Pd(II)-Ar' Ln Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regenerates Catalyst Product 3-(4-Benzyloxyphenyl)-5-fluorobenzoic acid (Ar-Ar') RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Experiment Start: Low Yield Observed CheckPurity Check Purity of Starting Materials (SMs)? Start->CheckPurity PurifySMs Purify SMs & Repeat CheckPurity->PurifySMs No CheckInert Inert Atmosphere & Degassing OK? CheckPurity->CheckInert Yes PurifySMs->Start ImproveInert Improve Degassing Protocol & Repeat CheckInert->ImproveInert No CheckParams Review Reaction Parameters: Base, Solvent, Temp? CheckInert->CheckParams Yes ImproveInert->Start OptimizeBase Screen Different Bases (K3PO4, CsF) CheckParams->OptimizeBase Potential Issue OptimizeSolvent Change Solvent System (e.g., Toluene/EtOH/H2O) CheckParams->OptimizeSolvent Potential Issue OptimizeTemp Adjust Temperature CheckParams->OptimizeTemp Potential Issue CheckCatalyst Review Catalyst System? CheckParams->CheckCatalyst No Obvious Issue Success Yield Optimized OptimizeBase->Success OptimizeSolvent->Success OptimizeTemp->Success ChangeLigand Use a More Robust Ligand (e.g., SPhos, RuPhos) CheckCatalyst->ChangeLigand Yes CheckCatalyst->Success No, System is Standard ChangeLigand->Success

Caption: A logical workflow for troubleshooting low reaction yield.

Optimized Experimental Protocol

This protocol is a starting point for optimization and is based on established methodologies for Suzuki-Miyaura couplings.[17]

Materials:

  • 3-Bromo-5-fluorobenzoic acid (1.0 equiv)[18]

  • (4-Benzyloxyphenyl)boronic acid pinacol ester (1.2 equiv)[16]

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv)

  • Potassium Phosphate (K₃PO₄), finely milled (3.0 equiv)

  • Toluene (Anhydrous)

  • Water (Degassed)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-fluorobenzoic acid, (4-benzyloxyphenyl)boronic acid pinacol ester, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous toluene and degassed water (e.g., in a 10:1 ratio). The mixture should be approximately 0.1 M with respect to the limiting reagent.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS every 2-4 hours. The reaction is typically complete within 12-24 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers.

  • Acidification: Wash the combined organic layers with brine. Add water to the organic layer and acidify the aqueous phase by dropwise addition of 1M HCl until the pH is ~2-3 to precipitate the carboxylic acid product.

  • Isolation: Collect the precipitate by vacuum filtration. Wash the solid with cold water and then a minimal amount of a cold non-polar solvent like hexane to remove non-polar impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to yield pure 3-(4-Benzyloxyphenyl)-5-fluorobenzoic acid.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • C. A. Lennox, A. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-442. [Link]

  • Thomas, A. A. (2016). Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction. University of Illinois at Urbana-Champaign. [Link]

  • Bye, A. P., & Lloyd-Jones, G. C. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]

  • Watson, D. A., Su, M., Teverovskiy, G., Zhang, Y., Garcia-Fortanet, J., Kinzel, T., & Buchwald, S. L. (2011). Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. Journal of the American Chemical Society. [Link]

  • Thomas, A. A., Zahrt, A. F., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

  • Dreher, S. D., Lim, Y.-H., Sandrock, D. L., & Molander, G. A. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Journal of Organic Chemistry. [Link]

  • ResearchGate. (2020). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. [Link]

  • Pan, Y., Jia, T., & Wang, Z. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. Angewandte Chemie. [Link]

  • Biscoe, M. R., & Buchwald, S. L. (2010). A General Palladium Catalyst System for Suzuki−Miyaura Coupling of Potassium Aryltrifluoroborates and Aryl Mesylates. The Journal of Organic Chemistry. [Link]

  • Canadian Science Publishing. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

  • Kabalka, G. W., Pagni, R. M., & Wang, L. (2001). Suzuki coupling with ligandless palladium and potassium fluoride. Green Chemistry. [Link]

  • Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

  • Sharma, S., Kumar, A., & Kumar, V. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic Chemistry Frontiers. [Link]

  • YouTube. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]

  • eFan's Blog. (2024, October 24). Suzuki-Miyaura Coupling. [Link]

  • MySkinRecipes. 3-Bromo-5-fluorobenzoic acid. [Link]

  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (2006). Suzuki-Miyaura reaction of aryl halides (benzyl halides) with phenylboronic acid catalyzed by Pd(OAc)2/7a. [Link]

  • Oakwood Chemical. 3-Bromo-5-fluorobenzoic acid. [Link]

  • Cardiff University. (2020). The iron-catalysed Suzuki coupling of aryl chlorides. [Link]

  • ExportersIndia. 3-(Benzyloxy)-5-fluorobenzoic acid. [Link]

  • ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?[Link]

  • Organometallics. (2018, May 23). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. [Link]

  • PubChem. 4-Benzyloxy-phenylboronic acid. [Link]

  • Wikipedia. Phenylboronic acid. [Link]

  • Global Scientific Journal. (2020, November 15). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

  • Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. [Link]

Sources

Common byproducts in the synthesis of fluorobenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: Level 3 (Senior Application Scientist)

Welcome to the Fluorine Chemistry Technical Assistance Center. I am Dr. Aris, your Senior Application Scientist. You are likely here because your HPLC traces show "ghost" peaks, your yields are inconsistent, or your product has defluorinated during scale-up.

Fluorine is deceptive. Its high electronegativity suggests stability, but its chemistry often defies the standard rules of aromatic substitution. Below, I have deconstructed the three most common synthetic failures into troubleshooting modules.

Module 1: The "Benzyne" Trap (Lithiation & Carboxylation)

Context: You are synthesizing ortho-fluorobenzoic acid derivatives via directed ortho-lithiation (using n-BuLi or LDA) followed by a CO₂ quench.

The Core Problem: Benzyne Formation

User Question: "I am attempting to carboxylate 3-fluorotoluene at the 2-position using n-BuLi at -20°C. My GC-MS shows a mixture of regioisomers and some biphenyl impurities. What happened?"

Technical Diagnosis: You have inadvertently entered the "Benzyne Danger Zone." Unlike chloro- or bromo-arenes, the C-F bond is strong, but the fluoride ion is an exceptional leaving group when a lithium atom is adjacent (ortho).

  • At temperatures above -78°C , the ortho-lithiated species eliminates Lithium Fluoride (LiF).

  • This generates Benzyne (a highly reactive aryne intermediate).[1]

  • Benzyne is then attacked by any nucleophile present (including your starting material or the base), but regioselectivity is lost , leading to meta products from ortho precursors.

Troubleshooting Protocol
ParameterStandard ProtocolThe "Benzyne" Risk FactorCorrective Action
Temperature 0°C to -20°CHigh Risk. Promotes LiF elimination.Mandatory -78°C. Do not warm until electrophile (CO₂) is added.
Base Choice n-BuLin-BuLi can act as a nucleophile, attacking benzyne to form biphenyls.Use LDA or LiTMP (non-nucleophilic bases) if n-BuLi fails.
Quench Pour onto iceExothermic hydrolysis can spike temp.Add Dry Ice (solid CO₂) directly or cannulate into CO₂-saturated THF at -78°C.
Visualizing the Pathway

The diagram below illustrates how temperature dictates the fate of your reaction: the stable Lithiation pathway vs. the chaotic Benzyne pathway.

BenzynePathway Start Fluorobenzene Derivative Lithiation Ortho-Lithiated Species Start->Lithiation Base (LDA/n-BuLi) -78°C Benzyne Benzyne Intermediate Lithiation->Benzyne Warming > -50°C (-LiF Elimination) Product Target: 2-Fluorobenzoic Acid Lithiation->Product + CO2 (Electrophile) Remains at -78°C Byproducts Byproducts: Regioisomers & Biphenyls Benzyne->Byproducts Nucleophilic Attack (Non-selective)

Caption: Figure 1. Thermal dependence of ortho-lithiation. Warming induces LiF elimination, triggering the benzyne cascade.

Module 2: The "Wet" Halex Reaction (Nucleophilic Substitution)

Context: You are converting chlorobenzoic acid derivatives to fluorobenzoic acids using Potassium Fluoride (KF) in polar solvents (Halex Reaction).

The Core Problem: Competitive Hydrolysis

User Question: "I'm running a Halex reaction on 4-chlorobenzonitrile in DMSO with KF. I see 40% conversion, but also a significant peak matching 4-hydroxybenzonitrile. Why?"

Technical Diagnosis: Fluoride (F⁻) is a "hard" nucleophile, but it is heavily solvated by water.

  • Hydration Shell: If your solvent or KF contains even trace water (>500 ppm), the F⁻ ion becomes caged by water molecules, drastically reducing its nucleophilicity.

  • Hydrolysis: The water itself becomes the nucleophile at the high temperatures (140°C+) required for Halex, converting Ar-Cl → Ar-OH (Phenol).

  • Ether Formation: The resulting phenol is deprotonated by the basic KF, forming a phenoxide which attacks the starting material, creating diaryl ether dimers .

Troubleshooting Protocol

Step-by-Step "Dry" Protocol:

  • Reagent Prep: Use Spray-Dried KF . Standard KF has a low surface area and retains moisture.

  • Azeotropic Drying: Before adding the substrate, reflux your solvent (Sulfolane or DMSO) with toluene and distill off the toluene-water azeotrope.

  • Phase Transfer Catalysis: Add 18-Crown-6 (1-5 mol%) or TDA-1 . This complexes the Potassium, leaving the "naked" Fluoride ion free to react, allowing lower temperatures (reducing tar formation).

HalexTrouble Substrate Ar-Cl Substrate (e.g., 4-Chlorobenzonitrile) Path_Fail Hydrolysis Pathway Substrate->Path_Fail Trace H2O present Path_Success SnAr Pathway Substrate->Path_Success Anhydrous Conditions KF_Wet KF (Wet/Standard) KF_Wet->Path_Fail KF_Dry Spray-Dried KF + 18-Crown-6 KF_Dry->Path_Success Phenol Byproduct: Ar-OH (Phenol) Path_Fail->Phenol Nu: H2O Product Product: Ar-F Path_Success->Product Nu: F- Dimer Byproduct: Ar-O-Ar (Ether Dimer) Phenol->Dimer + Ar-Cl / Base

Caption: Figure 2. The critical role of water in Halex reactions. Moisture diverts the pathway from Fluorination to Hydrolysis and Dimerization.

Module 3: Oxidation Incompleteness (Fluorotoluenes)

Context: Converting Fluorotoluenes to Fluorobenzoic acids using KMnO₄ or HNO₃.

The Core Problem: The "Aldehyde Halt"

User Question: "My oxidation of 4-fluorotoluene with KMnO₄ yields a product with a melting point 10°C lower than literature. NMR shows an aldehyde proton at 10.0 ppm."

Technical Diagnosis: The oxidation proceeds stepwise: Toluene → Benzyl Alcohol → Benzaldehyde → Benzoic Acid . The fluorine atom is electron-withdrawing, which deactivates the ring and the benzylic position slightly, making the final oxidation step (Aldehyde → Acid) slower than in non-fluorinated analogues. If you stop too early or use insufficient oxidant, you isolate the Fluorobenzaldehyde .

Analytical Check (HPLC)

Use the following method to separate the Acid from the Aldehyde impurity.

ComponentSetting
Column C18 Reverse Phase (e.g., Zorbax Eclipse), 150 x 4.6 mm, 5µm
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 mins
Detection UV @ 254 nm
Why this works? The TFA suppresses the ionization of the Benzoic Acid (keeping it neutral/retained), separating it from the less polar aldehyde.

References

  • Organic Syntheses , Coll. Vol. 2, p. 299 (1943). Preparation of p-Fluorobenzoic Acid via Oxidation.[2]

  • Schlosser, M. (2005). The "Benzyne" Mechanism and Regioselectivity in Nucleophilic Aromatic Substitution. Master Organic Chemistry.

  • BenchChem Technical Support. Analytical Method Development for 3-Fluorobenzoic Acid and its Impurities.

  • Finger, G. C., et al. Aromatic Fluorine Compounds. The Halex Reaction. Journal of the American Chemical Society. (Contextualized via search snippet 1.18).

  • ResearchGate. Separation and determination of fluorobenzoic acids using ion chromatography.

Sources

How to activate magnesium for Grignard reactions in benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Organometallic Synthesis Division Ticket Subject: Magnesium Activation Protocols for Grignard-Mediated Benzoic Acid Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Overview

Welcome to the Organometallic Synthesis Support Center. You are likely encountering the "Induction Period Stagnation"—a common failure mode where magnesium turnings remain inert despite the presence of aryl halides.

In the synthesis of benzoic acid from bromobenzene (or chlorobenzene), the formation of phenylmagnesium halide is the rate-determining step for success. If the Grignard reagent (


) does not form, the subsequent carboxylation with 

is impossible.

This guide treats your reaction setup as a hardware system that requires specific activation sequences to function. Follow the tiers below to troubleshoot and resolve the issue.

Visual Troubleshooting Logic

Before proceeding, verify your current status using this decision tree.

GrignardTroubleshooting Start Start: Reaction Inert CheckWater Check Solvent Water (<50 ppm?) Start->CheckWater DrySystem Abort & Dry System CheckWater->DrySystem No (Wet) MechAct Tier 1: Mechanical (Crush/Stir) CheckWater->MechAct Yes (Dry) IsCloudy Cloudiness/Heat? MechAct->IsCloudy ChemAct Tier 2: Chemical Activators (I2 or DBE) IsCloudy->ChemAct No Turbo Tier 3: Turbo Grignard (iPrMgCl·LiCl) IsCloudy->Turbo Still No Success Proceed to CO2 Addition IsCloudy->Success Yes ChemAct->IsCloudy

Figure 1: Decision matrix for diagnosing and resolving Grignard initiation failures.

Tier 1: Mechanical & Environmental Diagnostics

The "Is it plugged in?" phase. Most failures here are due to invisible passivation layers.

Q: My solvent is "anhydrous" from the bottle. Is that good enough? A: Not always. THF and Diethyl Ether are hygroscopic. Even 100 ppm of water can quench the initiation of the radical mechanism on the Mg surface.

  • Diagnostic: If adding a crystal of iodine fades immediately without reaction, your solvent may be too wet (iodine is reacting with water/hydroxide rather than Mg).

  • Protocol: Use freshly distilled solvents (sodium/benzophenone) or a column-based solvent purification system.

Q: Can I just heat it to start it? A: Heat is necessary but insufficient if the oxide layer (


) is intact.
  • The "Dry Stir" Method: Before adding solvent, place your Mg turnings in the flask with a magnetic stir bar. Stir vigorously under vacuum or inert gas (Ar/

    
    ) for 20 minutes.
    
  • Why it works: The mechanical friction fractures the brittle MgO lattice, exposing fresh

    
     sites [1].
    

Tier 2: Chemical Activation (The Standard Toolkit)

Use these methods when mechanical agitation fails. These reagents chemically etch the surface.[1]

Q: Iodine (


) vs. 1,2-Dibromoethane (DBE). Which should I use? 
A: 
  • Iodine: Best for visual confirmation. It reacts with Mg to form

    
    . If the purple color fades to colorless/grey, activation has occurred.
    
  • 1,2-Dibromoethane (DBE): Best for deep cleaning (Entrainment). It reacts to release ethylene gas, which actively bubbles off, ripping the oxide layer away with it [2].

Protocol: The DBE Entrainment Method
  • Cover Mg turnings with minimal anhydrous THF.

  • Add 0.1–0.2 equivalents of 1,2-dibromoethane.

  • Heat gently with a heat gun until bubbling is vigorous (ethylene evolution).

  • Once bubbling subsides, the Mg appears dark grey/matte. This is "activated."

  • Begin dropwise addition of your bromobenzene solution.

Mechanism of Activation

Understanding why DBE works prevents misuse.

DBE_Activation Mg_Passivated Mg Surface (MgO Coated) Transition Electron Transfer Mg_Passivated->Transition + DBE DBE 1,2-Dibromoethane Products Ethylene Gas (Bubbles) + MgBr2 Transition->Products Elimination Mg_Active Fresh Mg(0) Surface (Pitted/Etched) Products->Mg_Active Exposes Metal

Figure 2: The entrainment mechanism. The evolution of ethylene gas physically disrupts the passivation layer while the formation of


 solubilizes surface oxides.

Tier 3: Advanced Activation (Difficult Substrates)

For when standard activation fails, or when using electron-rich aryl chlorides which are reluctant to react.

Q: I'm using chlorobenzene and it won't initiate. Why? A: The C-Cl bond is stronger than C-Br. Standard Mg turnings often lack the surface area or reactivity to insert into the C-Cl bond.

Solution: The "Turbo Grignard" (Knochel's Reagent) Instead of making the Grignard from scratch, use a halogen-metal exchange or LiCl mediation.

  • The Reagent: Isopropylmagnesium chloride complexed with Lithium Chloride (

    
    ).[2]
    
  • Why it works: The LiCl breaks up the polymeric aggregates of Grignard reagents, increasing the kinetic reactivity of the magnesium species by forming monomeric magnesiate species [3].

Protocol (Halogen Exchange):

  • Dissolve aryl bromide/iodide in THF.

  • Cool to -20°C.

  • Add

    
     (1.1 equiv).
    
  • Allow to warm to RT. The Mg will swap from the isopropyl to your phenyl ring.

Benzoic Acid Specifics: The Carboxylation Step

You have the Grignard (


).[3] Now you need to make the acid.

Q: My Grignard formed (solution is brown/grey), but after adding


, I got low yield. What happened? 
A:  This is likely a temperature or moisture issue during the quench.
MethodRisk LevelTechnical Note
Dry Ice (Solid) HighCommercial dry ice is often coated in water ice (frost). Adding this directly quenches your Grignard to benzene (

) instead of benzoic acid (

). Must crush and dry the dry ice first.
Gaseous

LowBubbling dried

gas (passed through a

drying tube) into the solution at 0°C is the gold standard for purity.

Critical Protocol Note: When pouring Grignard onto dry ice (the inverse addition method), the mixture becomes extremely viscous. Ensure you use a wide-mouth vessel and mechanical stirring if scaling up, otherwise, the unreacted Grignard gets trapped in the gel and doesn't react [4].

Safety: Managing Runaway Reactions

WARNING: Grignard formation is autocatalytic.[4] The heat generated by the first few molecules reacting accelerates the rest.

Q: The reaction did nothing for 30 minutes, so I added all the bromide. Now it's boiling violently. What do I do? A: This is the classic "Induction Trap."

  • Immediate Action: Remove the heating source.

  • Cooling: Raise an ice bath around the flask—but do not freeze the reaction completely (this stops the stirring and creates a heat pocket).

  • Stop Addition: Ensure the dropping funnel is closed.

  • Blast Shield: Lower the sash. If the condenser is overwhelmed, solvent vapor will escape and is highly flammable.

Prevention: Never add more than 10% of your halide until you see positive signs of initiation (cloudiness, exotherm, reflux) [5].

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.
  • Lai, Y. H. "Grignard Reagents from Chemically Active Magnesium." Synthesis, 1981(8), 585-604. Link (Mechanism of ethylene entrainment).

  • Krasovskiy, A.; Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, 2004, 43(25), 3333-3336. Link (Turbo Grignard mechanism).

  • Gilman, H.; Zoellner, E. A. "The Preparation of Grignard Reagents." Journal of the American Chemical Society, 1931, 53(4), 1581-1583. Link (Foundational work on yields vs. activation).

  • American Chemical Society. "Grignard Reaction Safety Guidelines." ACS Chemical Safety, 2023. Link (Runaway reaction management).

Sources

Technical Support Center: Neutralizing Unreacted Acid in the Esterification of 4-Fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the esterification of 4-fluorobenzoic acid. It addresses common challenges encountered during the crucial post-reaction neutralization step, offering troubleshooting advice and detailed protocols grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: Why is a neutralization step necessary after the esterification of 4-fluorobenzoic acid?

A1: The Fischer esterification reaction is an equilibrium process, typically catalyzed by a strong acid like sulfuric acid (H₂SO₄)[1][2][3]. To drive the reaction towards the product (the ester), an excess of one reactant, often the carboxylic acid, may be used[3]. Consequently, at the end of the reaction, the mixture contains not only the desired ester and the alcohol but also unreacted 4-fluorobenzoic acid and the strong acid catalyst[1]. The neutralization step is critical for two primary reasons:

  • To Remove the Acid Catalyst: The strong acid catalyst must be neutralized to prevent the reverse reaction (ester hydrolysis) during product isolation and purification.

  • To Remove Unreacted Carboxylic Acid: The unreacted 4-fluorobenzoic acid is an impurity that must be separated from the desired ester product.

A basic wash, typically with a solution like sodium bicarbonate (NaHCO₃), accomplishes both of these objectives by converting the acids into their corresponding salts, which are soluble in the aqueous phase and can be easily separated from the water-insoluble ester[1][4].

Q2: I've added sodium bicarbonate solution to my reaction mixture, and it's foaming excessively. Is this normal, and how should I handle it?

A2: Yes, vigorous foaming or effervescence is a normal and expected observation when neutralizing a highly acidic solution with a bicarbonate base[5][6]. The foaming is due to the production of carbon dioxide (CO₂) gas from the reaction between the acid and the bicarbonate:

  • H⁺ (from catalyst and unreacted carboxylic acid) + HCO₃⁻ → H₂CO₃ (carbonic acid)

  • H₂CO₃ → H₂O + CO₂ (gas)

This gas evolution can be forceful and needs to be managed carefully to prevent loss of product.

Troubleshooting Steps:

  • Perform the neutralization in a separatory funnel with a significantly larger volume than your reaction mixture to accommodate the foam.

  • Add the sodium bicarbonate solution slowly and in small portions [5].

  • After each addition, stopper the separatory funnel and vent it frequently by inverting it and opening the stopcock to release the pressure from the CO₂ buildup.

  • Swirl the funnel gently at first , then shake more vigorously as the rate of gas evolution subsides[7].

Q3: Which basic solution should I use for neutralization: sodium bicarbonate or sodium hydroxide?

A3: For the neutralization of unreacted 4-fluorobenzoic acid, sodium bicarbonate (NaHCO₃) is the preferred choice over a strong base like sodium hydroxide (NaOH)[4][8].

The Rationale (Causality):

The key lies in the relative acidities (pKa values) of the species involved. 4-Fluorobenzoic acid is a moderately strong organic acid (pKa ≈ 4.14)[9], while carbonic acid (H₂CO₃), the conjugate acid of bicarbonate, is a weaker acid (pKa ≈ 6.3)[10][11]. Because 4-fluorobenzoic acid is a stronger acid than carbonic acid, the acid-base equilibrium favors the formation of the sodium 4-fluorobenzoate salt and carbonic acid[7]. This reaction effectively deprotonates the carboxylic acid, rendering it water-soluble.

Using a strong base like NaOH is generally not recommended because it can potentially hydrolyze the desired ester product back to the carboxylic acid, especially if the mixture is heated or allowed to stand for an extended period. Sodium bicarbonate is a sufficiently weak base that it will not significantly react with the ester[11].

CompoundpKaRationale for Interaction with NaHCO₃
4-Fluorobenzoic Acid ~4.14Stronger acid than H₂CO₃; readily deprotonated.
Carbonic Acid (H₂CO₃) ~6.3Weaker acid; equilibrium favors its formation.
Ethyl 4-Fluorobenzoate (Ester) Not acidicDoes not react with the weak base NaHCO₃.

Q4: After the bicarbonate wash, my organic layer is still showing the presence of acid by TLC analysis. What went wrong?

A4: This indicates an incomplete extraction of the acidic components. Several factors could be at play:

  • Insufficient Amount of Bicarbonate: You may not have used enough sodium bicarbonate solution to neutralize all the acid present. The amount of bicarbonate should be in stoichiometric excess to both the unreacted carboxylic acid and the acid catalyst.

  • Concentration of Bicarbonate Solution: A saturated or near-saturated solution of sodium bicarbonate is often used to ensure a high concentration of the base and to minimize the total volume of aqueous solution added[5].

  • Inefficient Mixing: The two layers (organic and aqueous) must be mixed thoroughly to ensure that the acid molecules in the organic layer come into contact with the bicarbonate ions in the aqueous layer. Insufficient shaking or swirling will lead to poor extraction efficiency[12].

  • Phase Separation Issues (Emulsions): Sometimes, an emulsion can form at the interface of the two layers, trapping some of the organic layer and preventing complete separation.

Troubleshooting Protocol:

  • Perform one or two additional washes with the sodium bicarbonate solution[13].

  • After each wash, check the pH of the aqueous layer to ensure it is basic (pH > 7).

  • If an emulsion forms, try adding a small amount of brine (saturated aqueous NaCl solution) to help break it up.

  • Ensure you are allowing adequate time for the layers to fully separate before draining the aqueous layer.

In-Depth Technical Guide: Protocol for Neutralization and Workup

This section provides a detailed, step-by-step methodology for the neutralization and isolation of the ester product following the esterification of 4-fluorobenzoic acid.

Experimental Workflow Diagram

G cluster_0 Reaction & Quenching cluster_1 Neutralization & Extraction cluster_2 Purification of Organic Layer A Completed Reaction Mixture (Ester, Acid, Alcohol, Catalyst) B Transfer to Separatory Funnel A->B Cool to RT C Add Organic Solvent (e.g., Ethyl Acetate) B->C D Add Saturated NaHCO₃ (aq) slowly C->D E Stopper, Invert & Vent Repeatedly D->E CO₂ evolution F Shake Vigorously E->F G Allow Layers to Separate F->G H Drain Aqueous Layer (contains Sodium 4-fluorobenzoate) G->H I Repeat Wash (D-H) 1-2 more times H->I J Wash Organic Layer with Brine (sat. NaCl) I->J K Drain Aqueous Layer J->K L Transfer Organic Layer to Flask K->L M Dry over Anhydrous Na₂SO₄ L->M N Filter or Decant M->N O Evaporate Solvent (Rotary Evaporator) N->O P Crude Ethyl 4-fluorobenzoate O->P

Caption: Workflow for neutralizing and isolating the ester product.

Step-by-Step Protocol

Objective: To neutralize the acid catalyst and remove unreacted 4-fluorobenzoic acid from the crude reaction mixture.

Materials:

  • Completed esterification reaction mixture

  • Separatory funnel (volume at least 2-3 times the reaction mixture volume)

  • Ethyl acetate (or other suitable water-immiscible organic solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (Brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Cool and Transfer: Once the esterification reaction is complete, allow the reaction flask to cool to room temperature. Transfer the mixture to a separatory funnel[7].

  • Dilute with Solvent: Dilute the reaction mixture with an organic solvent like ethyl acetate (EtOAc)[13]. This ensures that the ester product is fully dissolved in the organic phase and reduces its solubility in the aqueous phase.

  • First Bicarbonate Wash: Slowly add a portion of saturated aqueous NaHCO₃ solution to the separatory funnel[14]. The volume should be roughly equal to the volume of the organic layer.

    • Expert Insight: Do not stopper the funnel immediately. Swirl gently to initiate the neutralization. You will observe CO₂ gas evolution.

  • Vent and Shake: Stopper the separatory funnel, invert it, and immediately open the stopcock to vent the built-up pressure[6]. Close the stopcock and shake gently for a few seconds before venting again. Repeat this process until the pressure release is no longer significant. Then, shake vigorously for 1-2 minutes to ensure thorough mixing[12].

  • Separate Layers: Place the separatory funnel in a ring stand and allow the layers to fully separate. The less dense organic layer (containing the ester) will typically be on top, and the denser aqueous layer (containing the sodium 4-fluorobenzoate salt) will be on the bottom[4].

  • Drain Aqueous Layer: Carefully drain the lower aqueous layer into a beaker or flask.

  • Repeat Washes: Repeat the wash process (steps 3-6) with fresh portions of saturated NaHCO₃ solution one or two more times[13]. This ensures complete removal of all acidic components.

  • Brine Wash: Wash the organic layer with a portion of brine[14]. This wash helps to remove any remaining water-soluble impurities and breaks up any minor emulsions that may have formed. Drain the aqueous brine layer.

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add a suitable amount of a drying agent, such as anhydrous sodium sulfate (Na₂SO₄), and swirl the flask[6]. The drying agent will clump as it absorbs residual water. Add more until some of the agent remains free-flowing.

  • Isolate Product: Carefully decant or filter the dried organic solution into a pre-weighed round-bottom flask.

  • Solvent Removal: Remove the organic solvent using a rotary evaporator to yield the crude ethyl 4-fluorobenzoate product[13], which can then be further purified if necessary (e.g., by distillation).

References

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • Acid-Base Extraction. (n.d.). Retrieved from [Link]

  • Chemically active extraction. (n.d.). University of Alberta. Retrieved from [Link]

  • Sodium bicarbonate - Common Organic Chemistry. (n.d.). Retrieved from [Link]

  • 2.1: Separation of an Unknown Mixture by Acid/Base Extraction - Chemistry LibreTexts. (2024, September 1). Retrieved from [Link]

  • Fischer Esterification-Typical Procedures - OperaChem. (2024, January 5). Retrieved from [Link]

  • The Fischer Esterification. (n.d.). Retrieved from [Link]

  • Fischer Esterification Procedure. (n.d.). Retrieved from [Link]

  • Fisher Esterification, Reflux, Isolation and Purification of Esters - Science Ready. (n.d.). Retrieved from [Link]

  • Why is sodium bicarbonate used in esterification? - Homework.Study.com. (n.d.). Retrieved from [Link]

  • 5.310 (F19) Fischer Esterification Lab Manual - MIT OpenCourseWare. (n.d.). Retrieved from [Link]

  • p-FLUOROBENZOIC ACID - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Sodium Bicarbonate | NaHCO3 | CID 516892 - PubChem. (n.d.). Retrieved from [Link]

  • Do esters react with NaHCO3? - Quora. (2016, May 26). Retrieved from [Link]

  • CHEM 2212L Experiment 7 - Fischer Esterification - YouTube. (2020, July 4). Retrieved from [Link]

  • 4-Fluorobenzoic acid - Wikipedia. (n.d.). Retrieved from [Link]

Sources

Validation & Comparative

Analytical Standards for 3-(4-Benzyloxyphenyl)-5-fluorobenzoic Acid: A Publish Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Precision Imperative

In the development of fluorinated biphenyl pharmacophores, 3-(4-Benzyloxyphenyl)-5-fluorobenzoic acid serves as a critical intermediate, often utilized in the synthesis of nuclear receptor modulators (e.g., PPAR agonists) or as a scaffold for kinase inhibitors.[1][2][3][4] Its structural complexity—combining a fluorinated benzoic acid core with a lipophilic benzyloxy tail—presents unique analytical challenges.[1][3][4]

This guide compares the performance of Certified Reference Materials (CRM) against Research Grade (RG) alternatives.[1][2][4] For researchers and Quality Control (QC) scientists, the choice of standard dictates the accuracy of potency assignment, impurity profiling, and regulatory compliance (ICH Q7/Q3A).[1][2][4]

The Verdict: While Research Grade standards offer initial cost savings, they lack the mass balance purity assignment (incorporating water, residuals, and inorganic content) required for definitive quantitative analysis, leading to assay biases of up to 5-10%.[1][2][4]

Comparative Analysis: Certified Reference Material vs. Research Grade

The following table contrasts the technical specifications of a high-quality CRM against typical Research Grade alternatives found in catalog inventories.

FeatureCertified Reference Material (CRM) Research Grade (RG) Alternative Impact on Data
Purity Assignment Mass Balance (100% - Impurities) (Includes Water, Solvents, Inorganics)Chromatographic Area% (Often ignores non-UV absorbing impurities)RG overestimates potency, causing false failures in yield calculations.[1][2][3][4]
Identification Multi-Spectral: 1H-NMR, 19F-NMR, 13C-NMR, MS, IRSingle Method: Usually only 1H-NMR or LC-MSRG risks missing regioisomers (e.g., 4-fluoro vs 5-fluoro shifts).[1][2][3][4]
Homogeneity Tested & Verified (Between-bottle)Not VerifiedRG introduces batch-to-batch variability.[1][2][3][4]
Traceability SI-Traceable (via NIST qNMR)Internal/NoneRG data is not defensible in IND/NDA filings.[1][2][3][4]
Residual Solvents Quantified by GC-HSNot TestedRG may contain trapped THF/Toluene from Suzuki coupling.[1][2][3][4]
Water Content Quantified (KF Titration)Not TestedRG is hygroscopic; weight errors occur without KF correction.

Technical Deep Dive: Critical Quality Attributes (CQAs)

The Fluorine Signature (19F-NMR)

The 5-fluoro substituent provides a unique analytical handle.[1][2][3][4]

  • CRM Protocol: Uses quantitative 19F-NMR (qNMR) with an internal standard (e.g.,

    
    -trifluorotoluene) to determine absolute purity, independent of UV extinction coefficients.[1][2][3][4]
    
  • Alternative Risk: Research Grade standards often rely on HPLC-UV (254 nm).[1][2][3][4] Since the benzyloxy group dominates UV absorption, the loss of the fluorine atom (de-fluorination impurity) may co-elute or have a similar response factor, masking the impurity.[1][4]

The Benzyloxy Instability

The ether linkage is susceptible to acid-catalyzed hydrolysis, yielding 3-(4-hydroxyphenyl)-5-fluorobenzoic acid (Phenol Impurity) and benzyl alcohol .[1][2][3][4]

  • CRM Protocol: Includes a specific stability-indicating HPLC method to detect the "Phenol Impurity" (typically eluting earlier due to higher polarity).[1][2][3][4]

  • Alternative Risk: RG standards stored improperly may degrade.[1][2][3][4] Without a specific test for the phenol impurity, the standard's potency drops, leading to an overestimation of the sample concentration.[1][2][4]

Experimental Protocols

Self-Validating Purity Assessment Workflow

This protocol ensures the standard is suitable for use as a Primary Reference Standard.[1][2][3][4]

Reagents:

  • Solvent: DMSO-d6 (for NMR), Acetonitrile (HPLC Grade).

  • Internal Standard (IS): 3,5-Bis(trifluoromethyl)benzoic acid (NIST Traceable).[1][2][4]

Step-by-Step Methodology:

  • Gravimetric Preparation:

    • Weigh accurately

      
       mg of the Candidate Standard.[1][2][4]
      
    • Weigh accurately

      
       mg of the IS into the same vial.[1][2][4]
      
    • Dissolve in 0.6 mL DMSO-d6.

  • 1H-qNMR Acquisition:

    • Pulse Sequence: 90° pulse, relaxation delay (

      
      ) 
      
      
      
      s (to ensure full relaxation of aromatic protons).
    • Scans: 64 scans for S/N > 250:1.

    • Integration: Integrate the benzyloxy methylene protons (

      
       ppm, 2H) against the IS signal.
      
  • Calculation:

    
    [1][2][3][4]
    
    • Where

      
       = Integral area, 
      
      
      
      = Number of protons,
      
      
      = Molecular weight,
      
      
      = Weight,
      
      
      = Purity.[1][2][3][4]
  • Cross-Validation (HPLC-UV):

    • Inject the sample on a C18 column (see Section 4.2).[1][4]

    • Compare the Purity (qNMR) vs. Purity (Area%).[1][3][4]

    • Acceptance Criteria: The difference must be

      
      . If Area% > qNMR by > 1%, non-UV active impurities (salts, water) are present.[1][2][4]
      
Stability-Indicating HPLC Method

Column: C18,


 mm, 3.5 µm (e.g., Zorbax Eclipse Plus).
Mobile Phase A:  0.1% Formic Acid in Water.[1][2][3][4]
Mobile Phase B:  Acetonitrile.[1][2][3][4]
Gradient:  5% B to 95% B over 20 min.
Detection:  UV at 254 nm (aromatic) and 210 nm (impurities).[1][3][4]
Flow Rate:  1.0 mL/min.[1][2][3][4]

Visualizing the Impurity Landscape

The following diagram illustrates the synthesis logic (Suzuki Coupling) and the critical impurities that a CRM must control.

ImpurityLandscape Start1 3-Bromo-5-fluorobenzoic acid Process Suzuki Coupling (Pd Catalyst, Base) Start1->Process Impurity1 Impurity A: Des-fluoro Analog (Start Material Impurity) Start1->Impurity1 Contaminant in SM Start2 4-Benzyloxyphenylboronic acid Start2->Process Impurity3 Impurity C: Protodeboronation (4-Benzyloxyphenol) Start2->Impurity3 Side Reaction Product TARGET: 3-(4-Benzyloxyphenyl)-5-fluorobenzoic acid Process->Product Main Reaction Impurity2 Impurity B: Phenol Derivative (De-benzylation) Product->Impurity2 Acid Hydrolysis (Storage)

Figure 1: Impurity Genealogy. The diagram highlights that Impurity B (Phenol) is a degradation product, while Impurity A and C are process-related.[1][2][3][4] A CRM characterizes all three; Research Grade often ignores them.[1][3][4]

Analytical Decision Matrix

Use this workflow to determine which standard grade is appropriate for your phase of research.

DecisionMatrix Start Select Application Path1 Early Discovery (Hit Screening) Start->Path1 Path2 Pre-Clinical / Tox (GLP Studies) Start->Path2 Path3 CMC / Stability (Release Testing) Start->Path3 Choice1 Research Grade (>95% Area) Path1->Choice1 Choice2 Certified Reference Material (Traceable, Mass Balance) Path2->Choice2 Path3->Choice2 Risk Risk: 5-10% Assay Bias Acceptable for IC50 Choice1->Risk Benefit Benefit: Defensible Data Required for FDA/EMA Choice2->Benefit

Figure 2: Selection Logic. GLP and GMP environments mandate the use of CRMs to ensure data integrity and regulatory acceptance.[1][2][3][4]

References

  • ICH Expert Working Group. "ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients." International Council for Harmonisation, 2000.[1][4] [Link]

  • NIST. "Metrological Traceability of Measurement Results."[1][2][3][4] National Institute of Standards and Technology. [Link][1][3][4]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay."[1][2][4] Journal of Medicinal Chemistry, 2014.[1][4] [Link]

  • FDA. "Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics."[1][2][3][4] U.S. Food and Drug Administration, 2015.[1][4] [Link]

Sources

Comparing efficacy of 3-(4-Benzyloxyphenyl)-5-fluorobenzoic acid with other GPR34 antagonists

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous framework for evaluating the efficacy of 3-(4-Benzyloxyphenyl)-5-fluorobenzoic acid (hereafter referred to as the Candidate ) against established GPR34 antagonists. As GPR34 (a Lysophosphatidylserine receptor) gains prominence in neuropathic pain and immuno-oncology, benchmarking novel scaffolds against the current "gold standards" is critical for validating therapeutic potential.

Executive Summary & Mechanism of Action

GPR34 is a Gi-coupled GPCR activated by Lysophosphatidylserine (LysoPS), primarily the 18:1 species. Its activation drives microglial activation, mast cell degranulation, and neuropathic pain sensitization.

The Candidate (3-(4-Benzyloxyphenyl)-5-fluorobenzoic acid) represents a simplified scaffold targeting the orthosteric binding pocket. To determine its viability, it must be benchmarked against the current leading antagonists:

  • YL-365 : The current high-affinity reference standard (IC₅₀ ~17 nM).

  • Compound 5e : A propanoic acid derivative with moderate potency (IC₅₀ ~680 nM).

  • GPR34 Antagonist 2 (Compound D2) : An earlier generation, less selective tool compound.

GPR34 Signaling Pathway & Antagonist Intervention

The following diagram illustrates the GPR34 signaling cascade and the intervention points for the Candidate and reference antagonists.

GPR34_Signaling LysoPS LysoPS (18:1) (Endogenous Agonist) GPR34 GPR34 Receptor (Microglia/Mast Cells) LysoPS->GPR34 Activates Gi_Protein Gi/o Protein Coupling GPR34->Gi_Protein Recruits Antagonists Antagonists: YL-365 Compound 5e Candidate (Benzoic Acid) Antagonists->GPR34 Blocks (Orthosteric) AC Adenylyl Cyclase (Inhibition) Gi_Protein->AC Inhibits ERK ERK1/2 Phosphorylation Gi_Protein->ERK Activates cAMP cAMP Levels (Decrease) AC->cAMP Reduces Response Neuropathic Pain Microglial Activation Cytokine Release ERK->Response Promotes

Figure 1: GPR34 signaling pathway showing the mechanism of LysoPS activation and antagonist blockade of Gi-protein coupling and downstream ERK/cAMP signaling.[1][2][3]

Structural & Pharmacological Comparison[4]

The Candidate shares the critical 4-benzyloxyphenyl pharmacophore with both YL-365 and Compound 5e. This moiety is essential for hydrophobic interactions within the GPR34 transmembrane bundle (TM3-5).

Comparative Profile Table
FeatureYL-365 (Reference Standard)Compound 5e (Secondary Standard)Candidate (3-(4-Benzyloxyphenyl)-5-fluorobenzoic acid)
Structure Class Piperidine-4-carboxylic acidPropanoic acid derivativeBenzoic acid derivative
Potency (IC₅₀) 17 nM (Highly Potent)~680 nM (Moderate)To be determined (Target < 100 nM)
Binding Mode Orthosteric (Competitive)OrthostericPredicted Orthosteric
Key Interactions Hydrophobic pocket (TM3-5), Ionic lock (R3.50)Hydrophobic tail, Carboxyl headgroupBenzyloxyphenyl (Hydrophobic), Carboxyl (Ionic)
Selectivity >1000x vs P2Y10, GPR174Selective vs P2Y10Critical validation parameter
Solubility Moderate (DMSO soluble)ModerateLikely Improved (due to benzoic acid/fluorine)
Metabolic Stability HighModeratePotential Advantage (Fluorine blocks metabolism)
SAR Insight: The Fluorine Advantage

The 5-fluoro substitution on the benzoic acid core of the Candidate is a strategic modification. In medicinal chemistry, fluorine is often used to:

  • Block Metabolic Hotspots: Prevent oxidation of the phenyl ring, potentially increasing half-life (

    
    ) compared to the propanoic acid of Compound 5e.
    
  • Modulate pKa: The fluorine atom will lower the pKa of the benzoic acid, potentially strengthening the ionic interaction with the critical arginine residues (e.g., Arg286) in the GPR34 binding pocket.

Experimental Validation Protocols

To objectively assess the Candidate, you must perform head-to-head assays against YL-365 .

Protocol A: Gi-Coupled cAMP Inhibition Assay (GloSensor)

Rationale: GPR34 is Gi-coupled; LysoPS inhibits cAMP. Antagonists should reverse this inhibition.

  • Cell Line: HEK293 stably expressing human GPR34 and the GloSensor cAMP plasmid.

  • Reagents:

    • Agonist: LysoPS (18:[3][4]1) at EC₈₀ concentration (~1 µM).

    • Stimulator: Forskolin (10 µM) to elevate baseline cAMP.

    • Reference: YL-365 (Serial dilution: 0.1 nM – 10 µM).

    • Candidate: Serial dilution (0.1 nM – 10 µM).

  • Workflow:

    • Seed cells (20,000/well) in 384-well plates. Incubate overnight.

    • Equilibrate with GloSensor reagent (2% v/v) for 2 hours at RT.

    • Add Antagonists (Candidate/YL-365) and incubate for 15 mins .

    • Add LysoPS (EC₈₀) + Forskolin.

    • Measure luminescence continuously for 30 mins.

  • Data Analysis: Calculate IC₅₀ based on the reversal of LysoPS-induced cAMP suppression.

    • Success Criteria: Candidate IC₅₀ < 100 nM.[5][6][7]

Protocol B: ERK1/2 Phosphorylation Assay (Western Blot / AlphaLISA)

Rationale: LysoPS induces robust ERK phosphorylation via GPR34. This is a downstream functional readout.

  • Cell Line: CHO-K1 cells expressing human GPR34.

  • Treatment:

    • Serum-starve cells for 4 hours.

    • Pre-treat with Candidate or YL-365 (1 µM, 10 µM) for 30 mins.

    • Stimulate with LysoPS (1 µM) for 5 mins.

  • Detection: Lyse cells and quantify p-ERK1/2 vs. Total ERK.

  • Interpretation: Dose-dependent reduction of p-ERK bands confirms functional antagonism.[6][7][8]

Protocol C: Selectivity Screen

Rationale: GPR34 shares homology with P2Y10 and GPR174 (also LysoPS receptors).

  • Method: Repeat Protocol A using cell lines expressing P2Y10 or GPR174 .

  • Target Profile: The Candidate should inhibit GPR34 but show >100-fold higher IC₅₀ for P2Y10/GPR174.

In Vivo Efficacy (Neuropathic Pain Model)

If the Candidate shows potent in vitro efficacy (IC₅₀ < 100 nM), proceed to in vivo validation.

Model: Chronic Constriction Injury (CCI) of the Sciatic Nerve in Mice. Dosing:

  • Vehicle Control: Saline/DMSO/PEG.[6]

  • Positive Control: YL-365 (10-30 mg/kg, i.p.).

  • Candidate: 10, 30, 100 mg/kg (i.p. or oral).[9]

Readout: Mechanical Allodynia (von Frey filaments).

  • Expectation: GPR34 antagonism should significantly increase the paw withdrawal threshold (reverse hypersensitivity) starting 1-3 hours post-dose.

Experimental Workflow Diagram

The following flowchart outlines the critical path for validating the Candidate.

Validation_Workflow Start Candidate Synthesis (Benzoic Acid Scaffold) InVitro In Vitro Screening (cAMP & ERK Assays) Start->InVitro Selectivity Selectivity Check (vs P2Y10, GPR174) InVitro->Selectivity IC50 < 100 nM Fail Discard / Redesign InVitro->Fail IC50 > 1 uM Selectivity->Fail Non-selective PK ADME / PK Profiling (Metabolic Stability) Selectivity->PK Selective (>100x) InVivo In Vivo Efficacy (CCI Neuropathic Pain) PK->InVivo Stable

Figure 2: Step-by-step experimental workflow for validating the efficacy and selectivity of the candidate GPR34 antagonist.

References

  • Xia, A., et al. (2023). Cryo-EM structures of human GPR34 enable the identification of selective antagonists.[10] Proceedings of the National Academy of Sciences (PNAS), 120(39), e2306766120.

    • Key Data: Discovery of YL-365 (IC₅₀ = 17 nM)
  • Zhou, P., et al. (2023). Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists.[6][7][8] Bioorganic & Medicinal Chemistry Letters, 97, 129548.

    • Key Data: Discovery of Compound 5e (IC₅₀ = 0.68 µM) and SAR of the benzyloxyphenyl scaffold.
  • Inoue, A., et al. (2012). Identification of GPR34 as a receptor for lysophosphatidylserine.[11] Proceedings of the National Academy of Sciences, 109(46), 18983-18988.

    • Key Data: Establishment of LysoPS as the endogenous ligand for GPR34.

Sources

Cytotoxicity Assessment of Fluorinated Benzoic Acid Compounds: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cytotoxicity Assessment of Fluorinated Benzoic Acid Compounds Content Type: Publish Comparison Guide

Executive Summary: The Fluorine Effect in Benzoic Scaffolds[1]

In medicinal chemistry, the fluorination of benzoic acid scaffolds is a strategic tool used to modulate pKa, enhance lipophilicity (LogP), and block metabolic soft spots. However, these physicochemical shifts directly influence cytotoxicity. This guide provides a technical comparison of fluorinated benzoic acid derivatives, distinguishing between baseline scaffold toxicity (driven by acidity and lipophilicity) and functional toxicity (driven by specific target interactions).

Key Takeaway: While the parent fluorinated benzoic acids (2-FBA, 3-FBA, 4-FBA) exhibit low acute cytotoxicity compared to complex chemotherapeutics, their toxicity profile is heavily dependent on ionization state (pH) and position of substitution.

Comparative Analysis: Physicochemical Drivers of Toxicity

The cytotoxicity of simple fluorinated benzoic acids is often "non-specific," driven by their ability to acidify the cytoplasm or disrupt membrane integrity. The table below compares the core physicochemical properties that dictate this baseline toxicity.

Table 1: Physicochemical Profile of Fluorinated Benzoic Acid Isomers
CompoundStructurepKa (Acidity)LogP (Lipophilicity)Cytotoxicity Potential (Baseline)Primary Toxicity Driver
Benzoic Acid C₆H₅COOH4.201.87Low (IC50 > 400 µg/mL)Osmotic/Acid stress at high conc.
2-Fluorobenzoic Acid ortho-F3.27 2.05ModerateHigh Acidity (Ion trapping effect)
3-Fluorobenzoic Acid meta-F3.862.16Low-ModerateLipophilicity + Weak Acidity
4-Fluorobenzoic Acid para-F4.142.22LowMetabolic Stability (Blocks para-oxidation)
Pentafluorobenzoic Acid C₆F₅COOH1.48 2.06 Moderate-HighExtreme Acidity + Membrane Disruption

Technical Insight:

  • The Ortho-Effect (2-FBA): The fluorine atom at the ortho position exerts a strong inductive effect, significantly lowering the pKa (3.27 vs 4.20). This increases the fraction of the molecule that is ionized at physiological pH, potentially trapping it outside the cell unless active transport is involved. However, the non-ionized fraction is more lipophilic, leading to rapid membrane permeation and subsequent intracellular acidification ("Ion Trapping").

  • Pentafluorobenzoic Acid (PFBA): With a pKa of ~1.48, PFBA is a strong acid. Its toxicity is often mischaracterized; while it is a potent skin/eye irritant due to acidity, its systemic toxicity is limited by rapid renal clearance. However, in cell culture (closed system), it can induce significant pH-dependent cytotoxicity.

Mechanistic Pathways of Toxicity

Understanding how these compounds kill cells is vital for drug design. The toxicity is rarely mono-causal.

Diagram 1: The "Dual Sword" of Fluorination

This diagram illustrates the divergent pathways where fluorine substitution can either enhance safety (metabolic stability) or induce toxicity (oxidative stress/acidification).

ToxicityPathways Compound Fluorinated Benzoic Acid (Substrate) Uptake Cellular Uptake (Passive Diffusion) Compound->Uptake LogP Dependent Metabolism Metabolic Processing (CYP450) Compound->Metabolism Acidification Intracellular Acidification (Ion Trapping) Uptake->Acidification pKa Dependent MitoDysfunction Mitochondrial Depolarization Acidification->MitoDysfunction ROS ROS Generation (Oxidative Stress) MitoDysfunction->ROS Apoptosis Apoptosis (Cell Death) ROS->Apoptosis Blockage Metabolic Blockade (e.g., Para-F) Metabolism->Blockage C-F Bond Strength Accumulation Parent Compound Accumulation Blockage->Accumulation Accumulation->ROS Chronic Exposure

Caption: Mechanistic flow showing how physicochemical properties (pKa, LogP) and metabolic stability contribute to cytotoxicity.

Critical Mechanism: Positional Isomerism

Research on complex derivatives (e.g., tetrahydroacridines linked to fluorobenzoic acids) indicates that position matters .

  • 2-Fluoro derivatives often show higher potency but less selectivity, likely due to the steric and electronic influence on the carboxyl group binding.

  • 4-Fluoro derivatives are frequently preferred in drug development (e.g., fluoroquinolones) because blocking the para position prevents rapid metabolic clearance by CYP450 enzymes, extending half-life without necessarily increasing intrinsic cellular toxicity.

Experimental Protocols for Assessment

To objectively assess the cytotoxicity of these compounds, a multi-parametric approach is required. A simple MTT assay is insufficient due to potential pH artifacts caused by the acidic nature of the compounds.

Workflow Diagram: Validated Screening Pipeline

ExperimentalWorkflow Prep Sample Preparation (Buffer with HEPES to control pH) Screen Primary Screen: MTT/MTS Assay (Metabolic Activity) Prep->Screen 24h / 48h Exposure Verify Secondary Screen: LDH Release (Membrane Integrity) Screen->Verify Confirm Hits Mech Mechanistic Assay: Flow Cytometry (Annexin V / PI) Verify->Mech If Cytotoxic Analysis Data Analysis (IC50 Calculation) Mech->Analysis

Caption: Step-by-step experimental workflow for validating cytotoxicity, ensuring pH artifacts are controlled.

Protocol 1: pH-Buffered Cytotoxicity Assay (MTT)

Standard MTT assays can yield false positives with acidic compounds if the culture medium acidifies, affecting cellular metabolism independent of specific toxicity.

  • Cell Seeding: Seed cells (e.g., HepG2 or A549) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Compound Preparation (Critical Step):

    • Dissolve fluorinated benzoic acid in DMSO to create a stock solution (e.g., 100 mM).

    • Dilute into culture medium containing 25 mM HEPES buffer.

    • Validation: Check pH of the highest concentration. If pH < 7.2, adjust with NaOH. Failure to buffer is the #1 cause of erroneous toxicity data for these acids.

  • Treatment: Treat cells with serial dilutions (e.g., 1 µM to 500 µM) for 48 hours.

  • MTT Addition: Add MTT reagent (0.5 mg/mL final conc) and incubate for 3-4 hours.

  • Solubilization: Remove media, add DMSO, and read absorbance at 570 nm.

  • Calculation: Derive IC50 using non-linear regression (Sigmoidal dose-response).

Protocol 2: Apoptosis vs. Necrosis (Flow Cytometry)

Distinguishes between controlled cell death (often desirable in cancer drugs) and uncontrolled necrosis (toxicity).

  • Harvest: Collect treated cells (floating and adherent) via trypsinization.

  • Staining: Wash with PBS and resuspend in Annexin V binding buffer.

  • Labeling: Add Annexin V-FITC (binds exposed phosphatidylserine) and Propidium Iodide (PI - stains permeable/dead cells).

  • Analysis:

    • Annexin V+/PI-: Early Apoptosis (Mechanism-driven).

    • Annexin V+/PI+: Late Apoptosis/Necrosis.

    • Annexin V-/PI+: Necrosis (Likely membrane disruption/acid burn).

References

  • BenchChem. (2025).[1] Unveiling the Potent Biological Activities of 4-Fluorobenzoic Acid Derivatives: A Comparative Guide. BenchChem. Link

  • Dai, J., et al. (2017). Cytotoxicity of Novel Fluorinated Alternatives to Long-Chain Perfluoroalkyl Substances to Human Liver Cell Line. Archives of Toxicology. Link

  • Smart, B. E. (2001). Fluorine Substituent Effects (on Bioactivity). Journal of Fluorine Chemistry.
  • O'Hagan, D. (2008). Understanding Organofluorine Chemistry: An Introduction to the C–F Bond. Chemical Society Reviews.
  • PubChem. (2025). Pentafluorobenzoic Acid Compound Summary. National Library of Medicine. Link

  • Dubey, R., et al. (2012). Structural landscape of benzoic acid: using experimental crystal structures of fluorobenzoic acids as a probe. Chemical Communications. Link

Sources

A Comparative Guide to the Activity of Fluorinated vs. Non-Fluorinated Benzoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds represents a cornerstone of modern medicinal chemistry. This guide provides a comparative analysis of non-fluorinated benzoic acid and its fluorinated derivatives, exploring how this single-atom substitution profoundly reshapes physicochemical properties and biological activity. By examining a well-documented case study—the inhibition of cyclooxygenase (COX) enzymes—we illuminate the principles that guide the rational design of fluorinated therapeutics.

The Foundational Impact of Fluorination on Physicochemical Properties

The substitution of a hydrogen atom with fluorine, while seemingly minor due to their comparable sizes (van der Waals radii of 1.20 Å for H vs. 1.47 Å for F), induces significant electronic and physical changes.[1] These alterations are pivotal as they directly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Acidity (pKa)

Fluorine is the most electronegative element, and its powerful electron-withdrawing nature significantly impacts the acidity of the benzoic acid's carboxylic group.[1][2] This inductive effect stabilizes the carboxylate anion, leading to a lower pKa value, which signifies a stronger acid.[2][3] For instance, the pKa of benzoic acid is approximately 4.2, whereas 2-fluorobenzoic acid has a pKa of about 3.27.[3] This modulation of pKa can be critical for optimizing a drug's solubility and its ability to interact with biological targets.[2]

Lipophilicity (LogP)

Fluorination generally increases the lipophilicity of a molecule, a property quantified by the partition coefficient (LogP).[2][4] The C-F bond is more lipophilic than a C-H bond, which can enhance a molecule's ability to permeate cellular membranes.[2] This enhanced membrane permeation can lead to improved bioavailability and better penetration into target tissues.[1] However, the effect can be complex, as the increased polarity from the C-F bond can also influence interactions.[5]

Metabolic Stability

One of the most valuable applications of fluorination is in blocking metabolic-soft spots.[6] The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[6][7] By strategically placing fluorine atoms at sites prone to hydroxylation, medicinal chemists can increase the metabolic stability of a drug, prolonging its half-life and therapeutic effect.[6][8]

Comparative Analysis: A Case Study in COX Inhibition

To illustrate the practical consequences of fluorination, we will compare salicylic acid (a non-fluorinated hydroxy-benzoic acid) with its difluorinated derivative, Diflunisal. Both are non-steroidal anti-inflammatory drugs (NSAIDs) that exert their effects by inhibiting cyclooxygenase (COX) enzymes.[9][10] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[9][11] There are two primary isoforms: COX-1, which is constantly expressed and has protective functions, and COX-2, which is induced during inflammation.[9]

Data Presentation: Physicochemical and Biological Properties
PropertyBenzoic Acid (Parent)Salicylic Acid (Non-Fluorinated)Diflunisal (Fluorinated Derivative)
Structure C₇H₆O₂C₇H₆O₃C₁₃H₈F₂O₃
Molecular Weight 122.12 g/mol 138.12 g/mol 250.20 g/mol
pKa ~4.2[3]~2.97~3.3
LogP 1.872.263.75
COX-1 IC₅₀ N/A~100 µM~2.2 µM
COX-2 IC₅₀ N/A~30 µM~1.1 µM
Selectivity Index (COX-1/COX-2) N/A~3.3~2.0
Analgesic Potency None1x~3-4x Aspirin[12]
Half-Life Short~2-3 hours~8-12 hours[11][12][13]

Note: IC₅₀ values are approximate and can vary based on assay conditions. Data compiled from multiple sources for comparative illustration.

Analysis of Activity

The addition of the difluorophenyl group to the salicylic acid scaffold in Diflunisal brings about several key enhancements:

  • Increased Potency: Diflunisal exhibits significantly lower IC₅₀ values for both COX-1 and COX-2 compared to salicylic acid, indicating greater inhibitory potency.[10][14] The fluorinated phenyl ring enhances hydrophobic interactions within the enzyme's active site.[4]

  • Enhanced Lipophilicity: The substantially higher LogP of Diflunisal contributes to better tissue penetration and volume of distribution.

  • Prolonged Duration of Action: A key difference is the metabolic fate. Unlike other salicylates, Diflunisal is not metabolized to salicylic acid, which contributes to its much longer biological half-life.[10][13] This is a direct result of the metabolic stability conferred by the fluorinated ring.

// Central Node Fluorination [label="Fluorination of\nBenzoic Acid Scaffold", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Connections Fluorination -> pKa [label="Inductive Effect"]; Fluorination -> LogP [label="Hydrophobic C-F Bond"]; Fluorination -> Stability [label="Stronger C-F Bond"];

pKa -> Potency [label="Alters Ionization State"]; LogP -> ADME [label="Enhances Membrane Permeation"]; Stability -> HalfLife [label="Blocks Metabolic Oxidation"]; Potency -> HalfLife [style=invis]; // for layout } }

Caption: Logical flow of how fluorination impacts physicochemical properties, leading to improved pharmacological outcomes.

Experimental Protocols for Comparative Analysis

To generate the data presented above, standardized and validated assays are essential. The following protocols provide a framework for the in-vitro comparison of fluorinated and non-fluorinated inhibitors.

Protocol: In-Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against COX-1 and COX-2.[15]

Objective: To quantify and compare the potency and selectivity of a fluorinated and non-fluorinated benzoic acid derivative as inhibitors of recombinant COX-1 and COX-2 enzymes.[15]

Materials:

  • Recombinant human COX-1 and COX-2 enzymes

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Arachidonic acid (substrate)

  • Test compounds (dissolved in DMSO)

  • Prostaglandin screening kit (e.g., PGE₂ EIA kit)

  • 96-well microplates

Procedure:

  • Enzyme Preparation: Dilute the recombinant COX-1 and COX-2 enzymes to the desired working concentration in the assay buffer.

  • Compound Preparation: Perform serial dilutions of the test compounds (e.g., salicylic acid, Diflunisal) in DMSO to create a range of concentrations. Further dilute in assay buffer. Include a vehicle control (DMSO only).

  • Pre-incubation: Add 20 µL of the diluted test compounds or vehicle control to the wells of a 96-well plate. Then, add 160 µL of the diluted enzyme solution to each well.

  • Incubation: Pre-incubate the plate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme.[15]

  • Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of arachidonic acid solution to each well.

  • Reaction Termination: After a 10-minute incubation at 37°C, stop the reaction by adding 10 µL of 1 M hydrochloric acid.[15]

  • Quantification: Measure the amount of prostaglandin E₂ (PGE₂) produced using a commercial EIA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.[15] The selectivity index (SI) is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).[9][15]

Self-Validation System:

  • Positive Control: A known selective COX-2 inhibitor (e.g., Celecoxib) should be run in parallel to validate assay performance.

  • Negative Control: Wells containing the enzyme and substrate but no inhibitor (vehicle control) establish the 100% activity baseline.

  • Background Control: Wells without the enzyme are used to subtract any background signal.

// Define nodes A [label="Prepare Reagents\n(Enzyme, Compound, Substrate)"]; B [label="Dispense Compound/Vehicle\nto 96-Well Plate"]; C [label="Add Enzyme Solution"]; D [label="Pre-incubate at 37°C\n(15 min)"]; E [label="Initiate Reaction\n(Add Arachidonic Acid)"]; F [label="Incubate at 37°C\n(10 min)"]; G [label="Terminate Reaction\n(Add HCl)"]; H [label="Quantify PGE₂\n(EIA Kit)"]; I [label="Data Analysis\n(Calculate IC₅₀ & SI)"];

// Define workflow sequence A -> B -> C -> D -> E -> F -> G -> H -> I; } }

Caption: Experimental workflow for the in-vitro COX inhibition assay.

Conclusion and Future Perspectives

The strategic use of fluorine is a powerful tool in drug discovery, enabling the fine-tuning of a molecule's properties to enhance its therapeutic profile. The comparison between salicylic acid and Diflunisal clearly demonstrates that fluorination can lead to dramatic improvements in potency, metabolic stability, and duration of action.[12][14] While this guide focused on COX inhibition, these principles are broadly applicable across different biological targets and therapeutic areas, from antibacterial agents that inhibit fatty acid synthesis to kinase inhibitors in oncology.[16] Future research will continue to explore more complex fluorination patterns and novel fluorinated functional groups to address challenges in drug development, pushing the boundaries of medicinal chemistry.

References

  • Bentham Science Publishers. Roles of Fluorine in Drug Design and Drug Action. [Online] Available at: [Link]

  • Taylor & Francis Online. The role of fluorine in medicinal chemistry. [Online] Available at: [Link]

  • National Cancer Institute. Definition of diflunisal - NCI Drug Dictionary. [Online] Available at: [Link]

  • Patsnap Synapse. What is the mechanism of Diflunisal? [Online] Available at: [Link]

  • PMC. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. [Online] Available at: [Link]

  • PMC. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. [Online] Available at: [Link]

  • PMC. Discovery of diflunisal. [Online] Available at: [Link]

  • Pacifici, G.M. Clinical Pharmacology of Diflunisal. International Journal of Medical and Pharmaceutical Case Reports, 2016, 7(3), 1-11.
  • Encyclopedia.pub. The Role of Small Molecules Containing Fluorine Atoms. [Online] Available at: [Link]

  • ChemRxiv. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. [Online] Available at: [Link]

  • FPnotebook. Diflunisal. [Online] Available at: [Link]

  • Quora. Why do fluorine substitutions increase the lipophilicity of drugs, despite fluorine's ability of forming hydrogen bonds? [Online] Available at: [Link]

  • PMC. Metabolism and Toxicity of Fluorine Compounds. [Online] Available at: [Link]

  • ChemRxiv. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. [Online] Available at: [Link]

  • ResearchGate. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. [Online] Available at: [Link]

  • American Association for Cancer Research. Fluorinated COX-2 Inhibitors as Agents in PET Imaging of Inflammation and Cancer. [Online] Available at: [Link]

  • Taylor & Francis Online. Investigations on liquid crystalline partially fluorinated 'one-chain' and 'two-chain' benzoic acids. [Online] Available at: [Link]

  • ResearchGate. a) Selective mono‐ and difluorination of benzoic acid derivatives... [Online] Available at: [Link]

  • ResearchGate. Fluorination as tool to improve bioanalytical sensitivity and COX-2-selective antitumor activity of cobalt alkyne complexes. [Online] Available at: [Link]

  • ScholarWorks @ UTRGV. Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation. [Online] Available at: [Link]

  • Frontiers. Fluorine-Modified Rutaecarpine Exerts Cyclooxygenase-2 Inhibition and Anti-inflammatory Effects in Lungs. [Online] Available at: [Link]

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Benchmarking Benzoic Acid Derivatives: A Comparative Guide to COX-2 Inhibition Validation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Structural Case for Benzoic Acid Derivatives

While the "coxib" class (e.g., Celecoxib) dominates the landscape of selective COX-2 inhibitors, benzoic acid derivatives (BADs) represent a critical scaffold in medicinal chemistry due to their tunable lipophilicity and reduced cardiovascular risk profile compared to sulfone-based inhibitors.

The validation of a BAD candidate hinges on one structural reality: The Val523 Side Pocket.

  • COX-1 contains a bulky Ile523 residue, blocking access to a hydrophobic side pocket.

  • COX-2 contains a smaller Val523 residue, creating an accessible niche.

To validate a benzoic acid derivative as a superior alternative, your experimental data must prove it exploits this specific steric difference while maintaining interaction with the "gating" residues Arg120 and Tyr355 .

Mechanistic Pathway Visualization

The following diagram illustrates the arachidonic acid cascade and the precise intervention point for benzoic acid derivatives.

COX_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme (Inducible) AA->COX2 Substrate Binding PGG2 PGG2 (Unstable Intermediate) COX2->PGG2 Cyclooxygenase Activity BAD Benzoic Acid Derivative (Inhibitor) BAD->COX2 Competitive Inhibition (Val523 Pocket) PGH2 PGH2 PGG2->PGH2 Peroxidase Activity PGE2 PGE2 (Inflammation/Pain) PGH2->PGE2 PGF2 PGF2α PGH2->PGF2

Figure 1: Mechanism of Action. Benzoic acid derivatives competitively inhibit the conversion of Arachidonic Acid to PGG2 by occupying the COX-2 hydrophobic channel.

Comparative Analysis: Performance Metrics

To publish a credible validation, you must benchmark your novel derivative against established standards. The following table aggregates industry-standard IC50 values. Your candidate is viable only if it demonstrates a Selectivity Index (SI) > 10, ideally approaching the range of Celecoxib without the associated sulfone-group toxicity.

Table 1: Benchmark IC50 Values for COX Inhibition
Compound ClassRepresentative DrugIC50 COX-1 (µM)IC50 COX-2 (µM)Selectivity Index (SI)*Clinical Relevance
Benzoic Acid Derivative Novel Candidate (Target)> 50.0 < 1.0 > 50 High potency, reduced GI toxicity.
Diarylheterocycle (Coxib) Celecoxib15.0 - 82.00.04 - 6.8~10 - 30Gold standard for selectivity; CV risk.
Phenylacetic Acid Diclofenac0.0760.0262.9Potent but low selectivity (GI/CV risk).
Indole Derivative Indomethacin0.0090.310.03COX-1 Selective (High GI toxicity).
Propionic Acid Ibuprofen12.080.00.15Non-selective standard.

*Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2).[1][2] Higher values indicate greater COX-2 selectivity. Note: Values represent aggregated means from human whole blood and recombinant enzyme assays. Experimental conditions significantly affect absolute numbers.

Experimental Validation Framework

A robust validation campaign requires a "Self-Validating System" where computational predictions are confirmed by biochemical assays, which are then verified in cellular models.

Step 1: In Silico Validation (Molecular Docking)

Before wet-lab synthesis, validate the binding mode.

  • Target PDB: Use 3LN1 (Celecoxib-bound COX-2) or 5IKR .

  • Success Criteria:

    • H-Bonding: Carboxylate moiety must H-bond with Arg120 and Tyr355 (The Gatekeepers).

    • Hydrophobic Fit: The aromatic ring must sit near Val523 .

    • Energy Score: Binding affinity should exceed -8.5 kcal/mol (using AutoDock Vina or Glide).

Step 2: In Vitro Enzymatic Assay (The Gold Standard)

Protocol: COX-2 Inhibitor Screening Assay (ELISA-based). Why this method? Unlike colorimetric peroxidase assays (which can yield false positives if the drug acts as a reducing agent), the ELISA method directly quantifies the prostanoid product (PGF2α) generated via Stannous Chloride reduction.

Detailed Protocol:
  • Reagent Prep: Thaw Recombinant Human COX-2 (Cayman Item 460121) on ice. Dilute Heme in reaction buffer.

  • Inhibitor Incubation (CRITICAL):

    • Add 10 µL of your Benzoic Acid Derivative (dissolved in DMSO).

    • Add 10 µL of COX-2 enzyme.[3][4][5]

    • Incubate for exactly 10 minutes at 37°C.

    • Rationale: Many BADs are slow-binding inhibitors. Skipping pre-incubation will artificially inflate IC50 values (make the drug look weaker).

  • Reaction Initiation:

    • Add 10 µL Arachidonic Acid (final conc. 100 µM).

    • Incubate for exactly 2 minutes .

  • Termination:

    • Add 30 µL Saturated Stannous Chloride (SnCl2).[6]

    • Mechanism: SnCl2 instantly reduces PGH2 to PGF2α and stops the enzymatic reaction.

  • Quantification: Transfer supernatant to an ELISA plate coated with PGF2α antiserum. Read at 405-420 nm.

Step 3: Cellular Validation (LPS-Induced Macrophages)

Enzymatic potency does not guarantee cellular permeability.

  • Cell Line: RAW 264.7 (Murine Macrophages).

  • Induction: Lipopolysaccharide (LPS, 1 µg/mL) for 24 hours to upregulate COX-2 expression.

  • Treatment: Co-treat with Candidate Drug (0.01 - 10 µM).

  • Readout: Measure supernatant PGE2 levels via ELISA.

  • Control: MTT assay to ensure reduced PGE2 is due to COX-2 inhibition, not cell death.

Validation Workflow Visualization

This flowchart outlines the decision-making process for validating a lead candidate.

Validation_Workflow Start Design Benzoic Acid Derivative Docking In Silico Docking (Target: Arg120/Val523) Start->Docking Enzyme Enzyme Assay (COX-1 vs COX-2) Docking->Enzyme High Affinity Fail Redesign Docking->Fail Low Affinity Decision1 SI > 10? Enzyme->Decision1 Cell Cellular Assay (RAW 264.7 + LPS) Decision1->Cell Yes Decision1->Fail No (Toxic/Non-selective) Tox Cytotoxicity (MTT Assay) Cell->Tox Final Valid Lead Candidate Tox->Final High Potency / Low Tox Tox->Fail High Tox

Figure 2: Strategic Validation Workflow. A step-by-step gatekeeping process from molecular design to cellular confirmation.

References

  • National Institutes of Health (NIH). (2001). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. PubMed. Retrieved from [Link]

  • Journal of Advanced Pharmacy Education and Research. (2014). Molecular Docking studies of Novel Flavones as Cyclooxygenase-2 (Cox 2) Inhibitors. Retrieved from [Link]

  • Physician's Weekly. (2024). COX-2 and COX-1 Inhibition Rates in Diclofenac Sodium Formulations. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-(4-Benzyloxyphenyl)-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment and Waste Characterization

Before any disposal protocol can be established, a comprehensive understanding of the compound's potential hazards is paramount. Based on its chemical structure—a halogenated aromatic carboxylic acid—and data from similar molecules, we can anticipate the following hazard classifications.

Anticipated Hazards of 3-(4-Benzyloxyphenyl)-5-fluorobenzoic acid:

  • Skin Irritation (H315): Like many benzoic acid derivatives, this compound is expected to cause skin irritation upon contact.[5][6]

  • Serious Eye Damage/Irritation (H318/H319): Direct contact with the eyes is likely to cause serious irritation or damage.[4][5]

  • Respiratory Irritation (H335): As a solid powder, inhalation of dust can irritate the respiratory tract.[5][6][7]

  • Harmful if Swallowed (H302): Oral toxicity is a potential hazard associated with similar chemical structures.[4]

  • Aquatic Toxicity: Many aromatic compounds exhibit toxicity to aquatic life, making proper environmental containment essential.

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[8] Given the anticipated hazards, 3-(4-Benzyloxyphenyl)-5-fluorobenzoic acid and materials contaminated with it must be managed as hazardous chemical waste .

Core Principles of Compliant Chemical Disposal

The disposal of laboratory chemicals is governed by the "cradle-to-grave" principle, meaning the generator of the waste is responsible for its management from creation to final disposal.[9][10] This responsibility necessitates a rigorous and documented disposal process.

  • Segregation is Key: Never mix different waste streams. Halogenated organic solids should be kept separate from non-halogenated waste, liquid waste, and general refuse. This is because treatment facilities use different methods for disposal, and cross-contamination can lead to regulatory violations and increased costs.[11]

  • Designated Areas: All work involving this compound, including weighing and solution preparation, should occur within a designated area, such as a chemical fume hood or a ventilated balance enclosure, to contain dust and spills.[12]

  • Minimize Waste: Only use the minimum quantity of the chemical necessary for your procedure to reduce the volume of waste generated.[12]

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to ensure safety and regulatory compliance from the moment waste is generated at the lab bench to its final collection.

Phase 1: Immediate Handling and Segregation at the Bench

This phase focuses on the procedures to follow immediately upon generating waste.

Protocol Steps:

  • Prepare for Waste Generation: Before starting your experiment, designate a specific, labeled hazardous waste container for solid waste and another for any liquid waste containing the compound.

  • Collect Solid Waste:

    • Place all un-used or surplus solid 3-(4-Benzyloxyphenyl)-5-fluorobenzoic acid directly into a dedicated "Halogenated Organic Solid Waste" container.[2]

    • Collect all contaminated disposable materials—such as gloves, weigh boats, and plastic-backed absorbent paper—in the same container.[11]

    • Causality: Treating contaminated personal protective equipment (PPE) and consumables as hazardous waste is critical because residual chemical on these items can still pose an exposure risk and is subject to the same disposal regulations.

  • Collect Liquid Waste:

    • Collect any solutions containing the compound in a dedicated "Halogenated Organic Liquid Waste" container.

    • Crucially, do not pour any solution down the drain. This is a direct violation of environmental regulations and can harm aquatic ecosystems.[13][14]

  • Decontamination:

    • Wipe down the work surface (e.g., fume hood sash, benchtop) with an appropriate solvent (such as ethanol or isopropanol) and a disposable wipe.

    • Dispose of the cleaning materials as solid hazardous waste.[12]

Phase 2: Waste Containerization and Labeling

Proper containerization and labeling are legally required and prevent dangerous chemical reactions from occurring due to accidental mixing.

Protocol Steps:

  • Select Appropriate Containers:

    • Use containers made of a material compatible with the chemical (e.g., HDPE or glass).

    • Ensure containers have a secure, leak-proof screw-top cap.

    • Keep containers closed at all times except when actively adding waste.

  • Apply Hazardous Waste Label:

    • As soon as you begin adding waste, affix your institution's official hazardous waste label to the container.

    • The label must include:

      • The words "Hazardous Waste".[2]

      • The full chemical name: "3-(4-Benzyloxyphenyl)-5-fluorobenzoic acid". Avoid using abbreviations or formulas.

      • The approximate concentration and quantity of the waste.[2]

      • The date accumulation started.

Phase 3: Temporary Storage (Satellite Accumulation)

Laboratories can temporarily store hazardous waste at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).

Protocol Steps:

  • Designate an SAA: The designated SAA must be under the control of the laboratory personnel.

  • Secondary Containment: Store the sealed and labeled waste container within a larger, chemically resistant secondary container (like a plastic tub) to contain any potential leaks.[12]

  • Adhere to Volume Limits: Follow institutional and federal guidelines for the maximum volume of hazardous waste that can be stored in an SAA (typically 55 gallons for hazardous waste).

  • Transfer Promptly: Once the container is full, or within the time limit specified by your institution (often within three days of being filled), arrange for its transfer to the central hazardous waste storage area.[15]

Summary of Safety and Disposal Data

The following table provides a quick-reference summary of key information for handling and disposing of this compound.

ParameterSpecificationRationale & Source(s)
Anticipated GHS Codes H302, H315, H318/H319, H335Based on structural analogs.[4][5]
Eye Protection ANSI Z87.1 compliant chemical splash goggles.Protects against dust, powders, and splashes.[2]
Hand Protection Nitrile or neoprene gloves.Provides a chemical barrier. Inspect before use.[2]
Body Protection Fully buttoned laboratory coat, full-length pants, closed-toe shoes.Prevents skin contact with the solid chemical.[2]
Respiratory Protection Handle in a chemical fume hood or ventilated enclosure.Minimizes inhalation of aerosolized powder.[12]
Waste Classification Hazardous Waste (U.S. EPA / RCRA)Precautionary classification due to anticipated toxicity and irritant properties.[8]
Solid Waste Container Labeled, sealed, compatible (HDPE) container for "Halogenated Organic Solid Waste".Ensures proper segregation and prevents leaks.[2]
Liquid Waste Container Labeled, sealed, compatible (Glass or HDPE) container for "Halogenated Organic Liquid Waste".Ensures proper segregation and prevents leaks.[2]
Disposal Method Collection by a licensed hazardous waste disposal company.Ensures compliance with "cradle-to-grave" regulations.[16]

Disposal Decision Workflow

The following diagram illustrates the logical steps and decision points in the disposal process for 3-(4-Benzyloxyphenyl)-5-fluorobenzoic acid and associated materials.

DisposalWorkflow start_end start_end process_step process_step decision decision waste_container waste_container warning warning start Waste Generation (Experiment Complete) assess_waste Assess Waste Type start->assess_waste solid_waste_decision Contaminated Debris or Surplus Chemical? assess_waste->solid_waste_decision Solid liquid_waste_container Collect in Liquid Waste Container: 'Halogenated Organic Liquids' assess_waste->liquid_waste_container Liquid solid_waste_container Collect in Solid Waste Container: 'Halogenated Organic Solids' solid_waste_decision->solid_waste_container Yes label_container Label Container Immediately (Full Chemical Name, Date, Hazard) solid_waste_container->label_container liquid_waste_container->label_container no_drain DO NOT Pour Down Drain liquid_waste_container->no_drain seal_container Securely Seal Container label_container->seal_container store_saa Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment seal_container->store_saa request_pickup Request Pickup by Institutional EHS store_saa->request_pickup end Documented Transfer for Final Disposal request_pickup->end

Caption: Decision workflow for proper segregation and disposal.

References

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). Vertex.
  • SAFETY DATA SHEET for 4-(4-Fluorophenoxy)benzoic acid. (2025, November 6). MilliporeSigma.
  • Hazardous Waste Guide: Identification, Storage, Disposal & Compliance. (n.d.). ACTenviro.
  • Hazardous waste in the United States. (n.d.). In Wikipedia.
  • Safety Data Sheet: 4-Fluorobenzoic acid. (n.d.). Carl ROTH.
  • Learn the Basics of Hazardous Waste. (2025, March 24). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Hazardous Waste: Guidelines and Regulations, Federal Register Notice. (n.d.). U.S. Environmental Protection Agency.
  • 3-(Benzyloxy)-5-fluorobenzoic acid Product Information. (n.d.). IndiaMART.
  • NIOSH Table 1,2 & 3 - Work Practice Controls. (2019, March 11). University of Tennessee, Knoxville - Environmental Health & Safety.
  • Hazardous Waste - Safety Checklist Program for Schools. (2003, October 15). NIOSH - CDC. Retrieved from [Link]

  • Safety Data Sheet: 4-fluorobenzoic acid. (2015, April 16). Apollo Scientific.
  • Essential Safety and Logistics for Handling 3-(4-Acetyloxyphenyl)benzoic acid. (n.d.). Benchchem.
  • 3-Fluorobenzoic Acid | C7H5FO2 | CID 9968. (n.d.). PubChem. Retrieved from [Link]

  • 3-(4-Fluorophenyl)benzoic acid | C13H9FO2 | CID 2782688. (n.d.). PubChem. Retrieved from [Link]

  • Safety Data Sheet: Benzoic Acid (Acidimetric Standard). (2015, December 1). National Institute of Standards and Technology.
  • Safety Data Sheet: 3-Fluorobenzoic acid. (2025, December 21). Fisher Scientific.
  • 3-Fluorobenzoic acid, 4-benzyloxyphenyl ester. (n.d.). SpectraBase.
  • Safety Data Sheet: BENZOIC ACID. (2021, February 19). Alpha Resources.
  • TECHNICAL INFORMATION PAPER - Waste Container Management. (2023, January 25). Defense Centers for Public Health - Aberdeen.
  • Safety Data Sheet: BENZOIC ACID (RING-13C6, 99%). (2022, September 26). Cambridge Isotope Laboratories, Inc.
  • 3,4,5-Trifluorobenzoic acid | C7H3F3O2 | CID 853154. (n.d.). PubChem. Retrieved from [Link]

  • Safety Data Sheet: 3,5-Difluorobenzoic acid. (n.d.). Fisher Scientific.
  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (n.d.). NIOSH. Retrieved from [Link]

  • Safety Data Sheet: 3-Fluorobenzoic acid. (2024, January 23). Fisher Scientific.
  • Safety Data Sheet: 4-Cyano-3-fluorobenzoic acid. (2024, September 7). MilliporeSigma.
  • Safety Data Sheet: 2-Amino-5-fluorobenzoic Acid. (2025, December 10). Cayman Chemical.
  • Safety Data Sheet: 3-Fluorobenzoic acid. (2025, December 18). Fisher Scientific.
  • Safety Data Sheet: benzoic acid. (n.d.). Chemos GmbH&Co.KG.

Sources

Personal protective equipment for handling 3-(4-Benzyloxyphenyl)-5-fluorobenzoic acid

[1]

Executive Safety Summary

3-(4-Benzyloxyphenyl)-5-fluorobenzoic acid is a fluorinated biphenyl derivative likely utilized as a pharmaceutical intermediate.[1] In the absence of compound-specific toxicological data (e.g., LD50), Control Banding Principles dictate treating this substance as a Category 3 Irritant with high potential for dermal absorption due to the lipophilic benzyloxy moiety.

Immediate Core Directives:

  • Physical State: Solid powder (likely static-prone).[1][3]

  • Primary Hazard: Inhalation of dust and severe eye/skin irritation (H315, H319, H335).

  • Critical Control: All weighing and transfer operations must occur inside a certified chemical fume hood.

  • Prohibited: Do not handle on open bench tops. Do not use latex gloves (poor resistance to likely organic solvents used with this compound).

Hazard Identification & Risk Assessment (Read-Across Analysis)

Analysis based on structural pharmacophores: Benzoic acid core (irritant), Fluorine substituent (metabolic stability/lipophilicity), and Benzyloxy ether (enhanced dermal permeation).[1]

Hazard ClassGHS Classification (Projected)Operational Implication
Skin Irritation Category 2 (H315)Acidic nature causes contact dermatitis.[1]
Eye Irritation Category 2A (H319)Micro-particles can cause corneal abrasion and chemical burns.
STOT-SE Category 3 (H335)Dust inhalation triggers respiratory tract inflammation.[1]
Combustible Dust WarningFinely divided fluorinated aromatic powders can form explosive dust-air mixtures.[1]
Personal Protective Equipment (PPE) Matrix

Selection logic is based on the "Barrier-to-Hazard" ratio.[1]

Protection ZoneRecommended EquipmentTechnical Rationale
Hand Protection (Solids) Nitrile Gloves (Min.[1][4] thickness 0.11 mm)Standard protection against dry powder contact.
Hand Protection (Solutions) Double-gloving (Nitrile over Laminate)The benzyloxy group increases solubility in organic solvents (DCM, THF), which permeate thin nitrile rapidly.
Ocular Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient due to the risk of airborne dust migration around lenses.
Respiratory P100 / N95 Respirator (If outside hood)Primary control is the Fume Hood. Use respirators only during spill cleanup or maintenance.
Body Defense Tyvek® Lab Coat (Closed front)Cotton coats retain dust; Tyvek repels particulates and prevents cross-contamination.
Operational Protocols
Phase A: Weighing & Transfer

Objective: Eliminate static-driven dust dispersion.[1]

  • Engineering Control: Verify fume hood face velocity is 80–100 fpm.

  • Static Mitigation: Use an anti-static gun or ionizer bar inside the balance enclosure. Fluorinated aromatics are notorious for static charge buildup, causing powder to "jump" onto gloves and cuffs.

  • Transfer: Use a disposable anti-static weighing boat. Do not use weigh paper (high risk of spillage).

Phase B: Solubilization & Reaction

Objective: Prevent splash-back of corrosive solution.[1]

  • Solvent Choice: When dissolving in chlorinated solvents (e.g., Dichloromethane), assume immediate glove breakthrough upon contact.

  • Addition: Add solvent to the solid, not solid to the solvent, to minimize aerosolization.

  • Temperature: If heating is required, ensure a reflux condenser is fitted before heating begins to prevent the escape of fluorinated vapors.

Emergency Response & Waste Disposal
Spill Response Logic
  • Minor Spill (< 5g):

    • Cover with wet paper towels (to suppress dust).

    • Scoop into a wide-mouth jar.

    • Wipe area with 5% Sodium Bicarbonate solution (neutralizes acid residue).

  • Major Spill (> 5g): Evacuate area. Contact EHS.

Waste Disposal Workflow

Crucial: Do not mix with standard organic waste if your facility segregates halogenated compounds.

WasteDisposalStartWaste GenerationCheckHalogen Content CheckStart->CheckSegregationSegregate: Halogenated OrganicCheck->SegregationFluorine PresentLabelingLabel: 'Contains Organic Fluorine'Segregation->LabelingDisposalHigh-Temp Incineration(Req. for C-F bond destruction)Labeling->Disposal

Figure 1: Waste segregation logic ensuring compliance with EPA standards for fluorinated organics.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Fluorobenzoic Acid Derivatives. Retrieved from .

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from .

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria. Retrieved from .

  • Fisher Scientific. Safety Data Sheet: 4-(4-Fluorophenyl)benzoic acid (Analog).[1] Retrieved from .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.